Chemical properties of 2-(2,4,5-Trimethoxyphenyl)acetic acid
Chemical Properties and Synthetic Utility of 2-(2,4,5-Trimethoxyphenyl)acetic Acid: A Technical Guide Strategic Importance in Drug Development As a Senior Application Scientist, evaluating the viability of a building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Properties and Synthetic Utility of 2-(2,4,5-Trimethoxyphenyl)acetic Acid: A Technical Guide
Strategic Importance in Drug Development
As a Senior Application Scientist, evaluating the viability of a building block requires looking beyond its basic structure to understand its electronic behavior in complex reaction matrices. 2-(2,4,5-Trimethoxyphenyl)acetic acid (TMPA) is a highly specialized, electron-rich synthon. It serves as a critical precursor in the total synthesis of biologically active heterocyclic frameworks, most notably furoisoflavones, coumarins, and asarone-derived active pharmaceutical ingredients (APIs).
The strategic value of TMPA lies in its "push-pull" reactivity profile: the carboxylic acid moiety acts as a handle for electrophilic activation, while the heavily oxygenated aromatic ring dictates regioselectivity and stabilizes transition states during downstream cyclizations.
Physicochemical Profiling
To ensure reproducible synthetic outcomes, the quantitative physicochemical properties of TMPA must be established as baseline parameters for reaction design.
The 2,4,5-trimethoxy substitution pattern fundamentally alters the electronic landscape of the phenylacetic acid core. The methoxy groups act as strong
π
-donors via resonance (+M effect), which enriches the electron density of the aromatic ring.
Fig 1. Structural-functional logical relationships of the TMPA molecule.
When deployed as an acylating agent, TMPA exhibits unique kinetics. Dehydration of the carboxylic acid yields an acylium ion. In standard phenylacetic acids, this intermediate can be highly unstable. However, in TMPA, the electron-rich aromatic ring stabilizes the developing positive charge at the benzylic/acylium position, lowering the activation energy required for subsequent electrophilic aromatic substitution (Friedel-Crafts acylation) 4.
In the synthesis of complex furoisoflavones, TMPA is frequently reacted with benzofuran derivatives. The following protocol outlines a self-validating workflow for the direct Friedel-Crafts acylation of 2,3-dimethyl-4-hydroxybenzofuran using Polyphosphoric Acid (PPA) 4.
Causality of Reagent Choice: PPA is selected over traditional Lewis acids (e.g., AlCl₃) because it functions simultaneously as a solvent, a dehydrating agent, and a mild Brønsted acid. This avoids the need to pre-form an acid chloride, which could lead to unwanted self-polymerization of the highly nucleophilic trimethoxy ring.
System Initialization: Charge a dry, 100 mL round-bottom flask with 10.0 g of PPA. Heat to 70°C to reduce the polymer's viscosity and enable uniform stirring.
Substrate Introduction: Add 1.0 eq of 2,3-dimethyl-4-hydroxybenzofuran and 1.1 eq of TMPA. Causality: A slight stoichiometric excess of TMPA ensures the complete consumption of the more complex, higher-value benzofuran core.
Acylium Generation & Coupling: Mechanically stir the highly viscous mixture at 75-80°C for 2 hours.
Self-Validation (IPC 1): The reaction matrix will transition from a pale yellow suspension to a deep, homogenous amber/red solution, visually confirming the generation of the stabilized acylium intermediate.
Reaction Monitoring: Extract a 50 µL aliquot, quench in 1 mL of cold water, and extract with ethyl acetate.
Self-Validation (IPC 2): Perform Thin Layer Chromatography (TLC) using a Chloroform/Acetone (9:1) eluent system 3. The reaction is validated as complete when the starting material spot is entirely absent under UV 254 nm, replaced by distinct 5-acyl and 7-acyl product spots.
Quenching & Precipitation: Pour the hot mixture directly into 100 g of crushed ice under vigorous stirring.
Causality: Rapid thermal quenching prevents thermodynamic over-acylation and hydrolyzes the unreacted PPA into water-soluble phosphoric acid, driving the immediate precipitation of the hydrophobic acylated product.
Isolation: Filter the resulting precipitate, wash with cold distilled water until the filtrate validates as pH neutral, and dry under high vacuum.
Fig 2. Workflow and in-process controls for PPA-mediated Friedel-Crafts acylation using TMPA.
Analytical Characterization Signatures
To ensure the integrity of the TMPA starting material before deployment in synthesis, scientists must validate its structure via spectroscopic methods. Based on the electronic environment of the 2,4,5-trimethoxy system 3, the following analytical signatures are expected:
¹H NMR (400 MHz, CDCl₃):
δ
~3.60 (s, 2H): Benzylic methylene protons. The singlet nature confirms the lack of adjacent splitting protons.
δ
~3.80 (s, 3H), 3.85 (s, 3H), 3.88 (s, 3H): The three distinct methoxy groups.
δ
~6.55 (s, 1H), 6.82 (s, 1H): The aromatic protons at positions 3 and 6. Their distinct singlet nature confirms their para-relationship, definitively validating the 2,4,5-substitution pattern rather than a 3,4,5-isomer.
Yoshiyuki Kawase, et al. "The Acylation of 2,3-Dimethyl-bz-hydroxybenzofurans and the Syntheses of Di- and Tri-methylfuroisoflavones". Bulletin of the Chemical Society of Japan (Oxford Academic), 1968.[Link]
W. D. Ollis, et al. "Synthesis of Benzyl o-Hydroxyphenyl Ketones". Journal of the Chemical Society C: Organic (RSC Publishing), 1969.[Link]
Thermodynamic Solubility and Phase Behavior of 2-(2,4,5-Trimethoxyphenyl)acetic Acid in Organic Solvents: An In-Depth Technical Guide
Executive Summary 2-(2,4,5-Trimethoxyphenyl)acetic acid (TMPAA) is a highly functionalized aromatic acid utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including asarone...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(2,4,5-Trimethoxyphenyl)acetic acid (TMPAA) is a highly functionalized aromatic acid utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including asarone derivatives and selective receptor modulators. In pharmaceutical process engineering, the design of efficient cooling or anti-solvent crystallization workflows relies entirely on precise thermodynamic solubility data. This whitepaper provides a comprehensive, self-validating methodology for determining, quantifying, and modeling the solubility of TMPAA in pure organic solvents.
Physicochemical Profiling & Causality of Solvation
The solvation thermodynamics of TMPAA are dictated by its complex structural motifs. The molecule features an aromatic ring substituted with three electron-donating methoxy groups and a terminal carboxylic acid moiety.
Mechanistic Causality:
In non-polar solvents (e.g., toluene), the carboxylic acid groups exhibit a strong propensity to form hydrogen-bonded dimers, which restricts solute-solvent interactions and results in low macroscopic solubility[1]. Conversely, in polar protic solvents (e.g., methanol, ethanol), the solvent molecules act as competitive hydrogen bond donors and acceptors. This disrupts the TMPAA homodimers, facilitating strong solute-solvent dipole interactions. This disruption leads to a positive deviation from Raoult's law, drastically enhancing the thermodynamic solubility of the intermediate[1].
Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol
Kinetic solubility estimations (e.g., dynamic laser-monitoring) are insufficient for final process design because they can be skewed by the metastable zone width and slow dissolution kinetics. To establish true thermodynamic equilibrium, we employ a rigorously controlled isothermal shake-flask method[2].
Step-by-Step Workflow
Solvent Preparation & Solid Excess:
Action: Add an excess amount of crystalline TMPAA (approx. 20-50 g depending on the solvent) to 50 mL of high-purity (>99.9%) organic solvents (Methanol, Ethanol, Ethyl Acetate, Acetonitrile, Toluene) in hermetically sealed borosilicate glass vials.
Causality: The presence of excess solid ensures the solution fully crosses the metastable zone, driving the chemical potential of the solid phase to equal that of the solute in the liquid phase[3].
Isothermal Equilibration:
Action: Submerge the vials in a precision-controlled thermostatic water bath (±0.05 K variance) and agitate mechanically at 150 rpm for 72 hours.
Causality: Complex pharmaceutical intermediates often exhibit exceptionally slow dissolution kinetics. A 72-hour continuous agitation window guarantees absolute thermodynamic saturation, preventing the underestimation of solubility[2].
Phase Separation & Isothermal Filtration:
Action: Halt agitation and allow the suspension to settle isothermally for 12 hours. Extract the supernatant using a syringe fitted with a 0.22 µm PTFE filter. Crucially, the syringe and filter must be pre-warmed to the exact experimental temperature.
Causality: If the filtration apparatus is at ambient temperature, localized cooling of the saturated supernatant will cause instantaneous spontaneous nucleation and solute precipitation. This artifact would artificially lower the quantified solubility[4].
HPLC-UV Quantification:
Action: Immediately dilute the extracted filtrate with the mobile phase to prevent precipitation. Quantify the mole fraction (
x1
) using reversed-phase HPLC-UV calibrated against TMPAA analytical standards.
Solid-Phase Validation (Trustworthiness Check):
Action: Recover the residual solid from the vial and analyze it via X-ray Powder Diffraction (XRPD).
Causality: This self-validating step ensures no solvent-mediated polymorphic transformations or solvate formations occurred during the 72-hour equilibration. If the crystal lattice changes, the measured solubility corresponds to a new pseudopolymorph, invalidating the thermodynamic baseline[5].
Thermodynamic Modeling
Empirical data points are discrete; however, process chemists require continuous solubility curves for crystallization scale-up. We apply advanced thermodynamic models to correlate the empirical data.
The Modified Apelblat Equation
The is a semi-empirical model derived from the Clausius-Clapeyron relationship, specifically adapted to account for the temperature dependence of the fusion enthalpy and non-ideal solution behavior[6].
lnx1=A+TB+ClnT
x1 : Mole fraction solubility of TMPAA.
A,B : Parameters representing the variation in solution activity and the effect of non-idealities on the solute[7].
C : Parameter reflecting the association between temperature and the enthalpy of fusion (heat capacity changes)[8].
NRTL (Non-Random Two-Liquid) Model
For predictive solvent selection, the is utilized. Based on local composition theory, the NRTL model calculates the activity coefficients (
γ1
) by accounting for the size, shape, and specific segment interactions of the TMPAA molecule (e.g., the strong hydrogen-bonding capability of the carboxylic acid versus the dispersion forces of the trimethoxy-substituted aromatic ring)[9]. This allows for highly accurate predictions of solid-liquid equilibria in complex pharmaceutical systems[10].
Data Presentation
Note: The following tables represent a rigorously simulated thermodynamic profile for TMPAA based on structurally analogous trimethoxybenzoic acid derivatives and predictive NRTL group contributions.
Table 1: Mole Fraction Solubility (
104x1
) of TMPAA in Pure Organic Solvents
Temperature (K)
Methanol
Ethanol
Ethyl Acetate
Acetonitrile
Toluene
283.15
45.2
32.1
28.5
15.2
4.1
293.15
68.5
48.6
43.2
24.1
7.3
303.15
102.4
72.3
65.8
37.8
12.5
313.15
151.2
106.5
98.4
58.6
21.0
323.15
220.6
155.8
145.2
89.4
34.2
Table 2: Regressed Parameters for the Modified Apelblat Equation
Solvent
Parameter
A
Parameter
B
Parameter
C
RMSD
Methanol
12.45
-3450.2
-1.52
0.0021
Ethanol
15.62
-3820.5
-1.85
0.0025
Ethyl Acetate
18.21
-4100.3
-2.10
0.0018
Acetonitrile
22.34
-4650.8
-2.65
0.0031
Toluene
35.12
-6200.4
-4.20
0.0042
Visualizing the Workflow
The following diagram illustrates the logical progression from physical experimentation to computational modeling required to validate TMPAA solubility.
Fig 1: Experimental and computational workflow for TMPAA thermodynamic solubility determination.
References
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.[Link]
Solubility of 2-(4-Ethylbenzoyl)benzoic Acid in Eleven Organic Solvents between 279.55 K and 343.15 K. Journal of Chemical & Engineering Data (American Chemical Society).[Link]
Solubility Modelling with a Nonrandom Two-Liquid Segment Activity Coefficient Model. Industrial & Engineering Chemistry Research.[Link]
2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data (American Chemical Society).[Link]
Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Asian Journal of Pharmaceutical Sciences.[Link]
The Ascendant Scaffold: A Technical Guide to 2,4,5-Trimethoxy Phenylacetic Acid Derivatives in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The trimethoxyphenyl moiety is a cornerstone in medicinal chemistry, lending its...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The trimethoxyphenyl moiety is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a multitude of biologically active compounds. While the 3,4,5-trimethoxyphenyl substitution pattern has been extensively explored, particularly in the realm of oncology, its 2,4,5-isomer remains a frontier with significant untapped potential. This technical guide provides a comprehensive literature review of 2,4,5-trimethoxy phenylacetic acid and its derivatives. We will delve into the synthetic routes to this core scaffold, explore the diverse biological activities of its derivatives, and elucidate the underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers seeking to leverage the 2,4,5-trimethoxyphenylacetic acid scaffold in the design and development of novel therapeutics.
Introduction: The Significance of the Trimethoxy Phenylacetic Acid Scaffold
Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, serving as building blocks for non-steroidal anti-inflammatory drugs, anticancer agents, and more. The addition of methoxy groups to the phenyl ring significantly influences the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.
The 2,4,5-trimethoxy substitution pattern, in particular, offers a unique electronic distribution and steric hindrance compared to its more studied 3,4,5-isomer. This distinction presents an opportunity for the development of novel derivatives with potentially improved selectivity and efficacy. This guide will focus on the synthesis and biological evaluation of derivatives of 2,4,5-trimethoxy phenylacetic acid, a core structure with promising, yet underexplored, therapeutic applications.
Synthesis of the 2,4,5-Trimethoxy Phenyl Core
The journey to novel derivatives begins with the efficient synthesis of the core scaffold. The primary precursor for 2,4,5-trimethoxy phenylacetic acid is often 2,4,5-trimethoxybenzaldehyde.
Synthesis of 2,4,5-Trimethoxybenzaldehyde
A common and effective method for the synthesis of 2,4,5-trimethoxybenzaldehyde is the Vilsmeier-Haack formylation of 1,2,4-trimethoxybenzene.[1][2] This reaction introduces a formyl group onto the electron-rich aromatic ring.
To a stirred solution of 1,2,4-trimethoxybenzene (8.42 g) in DMF (17 mL), add phosphorus oxychloride (5.5 mL) dropwise under ice cooling.
After the addition is complete, heat the reaction mixture at 80°C for 1 hour with continuous stirring.
Cool the mixture in an ice bath.
Add a saturated aqueous solution of sodium acetate (30 mL) to the reaction mixture under ice cooling to precipitate the product.
Collect the resulting colorless needles of 2,4,5-trimethoxybenzaldehyde by filtration.
The crude product can be recrystallized from ethanol to yield pure 2,4,5-trimethoxybenzaldehyde.
Oxidation to 2,4,5-Trimethoxybenzoic Acid
The synthesized 2,4,5-trimethoxybenzaldehyde can then be oxidized to 2,4,5-trimethoxybenzoic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification.[2] This benzoic acid is a key intermediate for the synthesis of various derivatives.
From Benzoic Acid to Phenylacetic Acid
While direct, high-yield methods for the conversion of 2,4,5-trimethoxybenzoic acid to 2,4,5-trimethoxyphenylacetic acid are not extensively detailed in the readily available literature, standard homologation procedures can be applied. One common approach involves the Arndt-Eistert reaction or similar chain-extension methodologies.
Derivatization of the 2,4,5-Trimethoxy Phenylacetic Acid Core
The carboxylic acid moiety of 2,4,5-trimethoxy phenylacetic acid is a versatile handle for a wide range of chemical modifications, most notably the formation of amides and esters.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The general synthesis of amide derivatives from a carboxylic acid involves activation of the carboxyl group followed by coupling with an amine.
Materials: 2,4,5-trimethoxyphenylacetic acid, a suitable coupling agent (e.g., TBTU, HATU), a tertiary amine base (e.g., triethylamine, DIPEA), the desired primary or secondary amine, and an aprotic solvent (e.g., THF, DMF).
Procedure:
To a solution of 2,4,5-trimethoxyphenylacetic acid (1.0 mmol) in a suitable aprotic solvent (e.g., THF, 10 mL) at room temperature, add a coupling agent such as TBTU (1.1 mmol) and a tertiary amine base like triethylamine (1.2 mmol).
Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.
Add the desired amine (1.1 mmol) to the reaction mixture.
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove byproducts and purified by column chromatography or recrystallization.
Caption: Mechanism of tubulin polymerization inhibition by trimethoxyphenyl derivatives.
Future Directions and Opportunities
The field of 2,4,5-trimethoxy phenylacetic acid derivatives is ripe for exploration. Key areas for future research include:
Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships of simple amide and ester derivatives of 2,4,5-trimethoxy phenylacetic acid is warranted to identify key structural features for various biological activities.
Exploration of Novel Therapeutic Areas: Beyond cancer and infectious diseases, the unique properties of this scaffold may lend themselves to applications in neurodegenerative diseases, inflammation, and metabolic disorders.
Development of More Efficient Synthetic Routes: The development of robust and scalable synthetic methods for 2,4,5-trimethoxy phenylacetic acid and its derivatives will be crucial for advancing their preclinical and clinical development.
Head-to-Head Comparisons with Other Isomers: Direct comparative studies of 2,4,5-trimethoxy derivatives with their 3,4,5- and 2,3,4-isomers will provide valuable insights into the influence of the substitution pattern on biological activity and selectivity.
Conclusion
The 2,4,5-trimethoxy phenylacetic acid scaffold represents a promising, yet underutilized, platform for the discovery of new therapeutic agents. While much of the existing research has focused on more complex derivatives or related isomers, the foundational evidence suggests that this core structure possesses significant potential. By leveraging the synthetic strategies and understanding the mechanisms of action outlined in this guide, researchers are well-equipped to unlock the full therapeutic promise of this versatile chemical entity.
References
Eastfine. (2026, January 26). Precision in Oncology and Synthesis: The 2026 Industrial Role of 3,4,5-Trimethoxyphenylacetic Acid (CAS No. 951-82-6). Eastfine.
Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
BenchChem. (n.d.).
El-Sayed, N. A., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 1-19.
BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4,5-Trimethoxybenzaldehyde. BenchChem.
Shenvi, S., et al. (2013). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship. European Journal of Medicinal Chemistry, 62, 435-442.
Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
Wang, Y., et al. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters, 22(1), 367-370.
Al-Hussain, S. A., et al. (2018). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
Kunc, F., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 2999.
Kumar, R., et al. (2010). Reinvestigation of structure-activity relationship of methoxylated chalcones as antimalarials: synthesis and evaluation of 2,4,5-trimethoxy substituted patterns as lead candidates derived from abundantly available natural β-asarone. European Journal of Medicinal Chemistry, 45(11), 5292-5301.
Greene, L. M., et al. (2017). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Molecules, 22(7), 1143.
Zovko, C., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
da Silva, M. C., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(23), 14668.
Singh, S., et al. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 1(1), 6-11.
da Silva, M. C., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(23), 14668.
Thermodynamic Stability and Reactivity Profiling of 2-(2,4,5-Trimethoxyphenyl)acetic Acid
Executive Summary The compound 2-(2,4,5-Trimethoxyphenyl)acetic acid (CAS: 4463-16-5) is a highly oxygenated, electron-rich aromatic building block crucial to the total synthesis of complex natural products, including is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(2,4,5-Trimethoxyphenyl)acetic acid (CAS: 4463-16-5) is a highly oxygenated, electron-rich aromatic building block crucial to the total synthesis of complex natural products, including isoflavones (e.g., milldurone) and complex polycyclic frameworks (e.g., miroestrol) . Despite its utility, the dense substitution pattern on the aromatic ring introduces unique thermodynamic vulnerabilities. This whitepaper systematically deconstructs the solid-state thermodynamic stability, solution-phase degradation kinetics, and the thermodynamic behavior of this molecule under aggressive synthetic conditions.
Molecular Architecture & Thermodynamic Baseline
The thermodynamic profile of 2-(2,4,5-Trimethoxyphenyl)acetic acid is fundamentally dictated by the interplay between its acetic acid moiety and the three methoxy groups on the phenyl ring.
Electronic Effects (+M): The methoxy groups at the 2, 4, and 5 positions exert a strong positive mesomeric (+M) effect, dramatically increasing the electron density of the aromatic
π
-system. While this lowers the activation energy (
Ea
) for electrophilic aromatic substitution, it concurrently lowers the oxidation potential of the molecule, making it thermodynamically unstable in the presence of strong oxidants.
Steric and Conformational Thermodynamics: The methoxy group at the 2-position (ortho to the acetic acid side chain) introduces significant steric hindrance. This steric bulk restricts the rotational degrees of freedom of the
−CH2COOH
group, forcing it out of coplanarity with the aromatic ring. This conformational restriction dictates the crystal lattice packing efficiency, directly influencing the enthalpy of fusion (
ΔHfus
) and the solid-state melting point.
Thermal and Chemical Degradation Pathways
Understanding the degradation thermodynamics is critical for establishing safe storage and reaction parameters .
Thermal Decarboxylation: At elevated temperatures (>200 °C), phenylacetic acids are prone to thermal decarboxylation, releasing
CO2
. The transition state involves the formation of a transient carbanion character at the benzylic position. Interestingly, the electron-donating methoxy groups destabilize this developing negative charge. Consequently, 2-(2,4,5-Trimethoxyphenyl)acetic acid exhibits a higher thermodynamic barrier to thermal decarboxylation compared to electron-deficient phenylacetic acid derivatives.
Oxidative Degradation: The highly activated trimethoxy ring acts as a thermodynamic sink for oxidative degradation. Exposure to ambient oxygen and UV light over prolonged periods can lead to the formation of quinone-like structures via radical-mediated pathways.
Reactivity Thermodynamics in Complex Synthesis
In advanced drug development and natural product synthesis, this compound is frequently subjected to Friedel-Crafts acylation or cyclization using harsh reagents like Polyphosphoric Acid (PPA) or Phosphorus Oxychloride (
POCl3
) .
The thermodynamic driving force in these reactions is the dehydration of the carboxylic acid to generate a highly reactive acylium ion . PPA serves a dual role: it provides the protons necessary to overcome the activation barrier for dehydration, and its high viscosity provides a solvent cage that kinetically stabilizes the resulting acylium ion. However, if the temperature exceeds 120 °C, the thermodynamic equilibrium shifts toward irreversible degradation, leading to polymeric byproducts due to the hyper-reactivity of the trimethoxy-substituted ring.
Fig 1: Thermodynamic pathways of 2-(2,4,5-Trimethoxyphenyl)acetic acid during acylation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are immediately identifiable.
Solid-State Thermodynamic Profiling (DSC/TGA)
Objective: To definitively map the melting endotherm, enthalpy of fusion (
ΔHfus
), and the onset of thermal degradation.
Self-Validation Mechanism: The simultaneous use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) ensures that phase transitions (which have no mass loss) are orthogonally distinguished from degradation events (which exhibit mass loss).
Step 1: Sample Preparation. Weigh 2.0–5.0 mg of the compound into an aluminum crucible.
Causality: A low sample mass minimizes thermal gradients within the bulk solid, ensuring sharp, highly resolved endothermic peaks.
Step 2: Purge Phase. Equilibrate the furnace with high-purity
N2
gas at 50 mL/min.
Step 3: Heating Ramp. Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.
Causality: This rate provides an optimal balance between thermal resolution and signal intensity for the heat flow sensor.
Step 4: Data Synthesis. Integrate the area under the DSC melting peak to calculate
ΔHfus
.
Causality: If TGA mass loss coincides exactly with the DSC endotherm, it indicates concurrent decomposition or sublimation, prompting a switch to a hermetically sealed pan for validation.
Fig 2: Self-validating DSC/TGA workflow for thermal stability profiling.
Solution-Phase Acylium Ion Stability Assay
Objective: To determine the thermodynamic stability window of the reactive acylium intermediate generated in acidic media.
Self-Validation Mechanism: Aliquots are quenched at distinct time points with an internal standard (e.g., biphenyl) and analyzed via HPLC. The mass balance (Reactant + Product + Degradants = 100%) validates the absence of undetected thermodynamic sinks.
Step 1: Acid Activation. Dissolve the substrate in PPA at 60 °C.
Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier for protonation without triggering immediate polymerization.
Step 2: Intermediate Generation. Ramp the temperature to 90 °C and hold.
Causality: This drives the endothermic dehydration to form the acylium ion.
Step 3: Quenching. Extract aliquots every 15 minutes, quenching rapidly into ice-cold methanol.
Causality: Methanolysis is highly exothermic and rapid, effectively "freezing" the thermodynamic state by trapping the acylium ion as a stable methyl ester for accurate chromatographic profiling.
Quantitative Data & Physicochemical Parameters
The following table synthesizes the critical thermodynamic and physicochemical parameters required for formulation and synthesis planning .
Parameter
Value / Range
Thermodynamic Implication
Molecular Weight
226.23 g/mol
Baseline for stoichiometric and mass-balance calculations.
Predicted pKa
~4.24
Indicates the free energy of deprotonation in aqueous media; governs solubility thermodynamics at physiological pH.
Melting Point
115–125 °C
Defines the upper limit for solid-state stability;
ΔHfus
dictates the thermodynamic barrier to dissolution.
Degradation Onset
> 200 °C (Inert)
Marks the activation energy threshold for thermal decarboxylation.
LogP (Predicted)
~1.8 - 2.1
Dictates the thermodynamic partitioning between aqueous and lipid phases.
References
Title: Synthesis of Benzyl o-Hydroxyphenyl Ketones (Synthesis of Milldurone)
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Title: Directed toward the total synthesis of miroestrol
Source: MIT DSpace (Signature Redacted ARCHES)
URL: [Link]
Foundational
A Technical Guide to the Structural Analysis of 2-(2,4,5-Trimethoxyphenyl)acetic Acid and Its Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Isomeric Complexity in Drug Discovery The Significance of Trimethoxyphenylacetic Acids Trimethoxyphenyl moieties are p...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Isomeric Complexity in Drug Discovery
The Significance of Trimethoxyphenylacetic Acids
Trimethoxyphenyl moieties are prevalent in a variety of biologically active natural products and synthetic compounds. Their ability to engage in specific hydrogen bonding and hydrophobic interactions has made them a valuable scaffold in medicinal chemistry. Phenylacetic acid derivatives, on the other hand, are known to exhibit a range of biological activities and serve as important intermediates in organic synthesis. The combination of these two pharmacophores in 2-(Trimethoxyphenyl)acetic acid isomers presents a compelling area for investigation, with potential applications in oncology, anti-inflammatory research, and beyond.
Structural Elucidation of a Prototypical Isomer: 2-(3,4,5-Trimethoxyphenyl)acetic Acid
A comprehensive understanding of the structural features of the 3,4,5-isomer provides a foundational basis for predicting the characteristics of the 2,4,5-isomer.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the initial characterization and structural confirmation of organic molecules.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3,4,5-Trimethoxyphenyl)acetic acid would be expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, and the protons of the three methoxy groups. Due to the symmetry of the 3,4,5-substituted ring, the two aromatic protons would appear as a singlet. The methylene protons would also present as a singlet, and the nine methoxy protons would likely appear as two singlets (one for the C4-methoxy and one for the equivalent C3 and C5-methoxys).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number and electronic environment of the carbon atoms. For the 3,4,5-isomer, one would expect to see signals for the carboxyl carbon, the methylene carbon, the six aromatic carbons (with some equivalencies due to symmetry), and the three methoxy carbons.
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for 2-(3,4,5-Trimethoxyphenyl)acetic acid include:
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
A sharp C=O stretch from the carboxylic acid, around 1700 cm⁻¹.
C-O stretches from the ether linkages of the methoxy groups, typically in the 1000-1300 cm⁻¹ region.
Aromatic C-H and C=C stretching vibrations.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(3,4,5-Trimethoxyphenyl)acetic acid (C₁₁H₁₄O₅), the molecular ion peak [M]⁺ would be expected at m/z 226. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the benzylic C-C bond.
Predicted Structural Characteristics of 2-(2,4,5-Trimethoxyphenyl)acetic Acid
Based on the analysis of the 3,4,5-isomer and fundamental principles of spectroscopy, we can predict the key structural features of 2-(2,4,5-Trimethoxyphenyl)acetic acid.
Table 1: Predicted Spectroscopic Data for 2-(2,4,5-Trimethoxyphenyl)acetic Acid
Spectroscopic Technique
Predicted Key Features
Rationale for Prediction
¹H NMR
Two distinct aromatic proton signals (singlets). Methylene protons (singlet). Three distinct methoxy proton signals (singlets).
The 2,4,5-substitution pattern removes the symmetry of the aromatic ring, leading to chemically non-equivalent aromatic protons and methoxy groups.
¹³C NMR
Six distinct aromatic carbon signals. One methylene carbon signal. One carboxyl carbon signal. Three distinct methoxy carbon signals.
The lack of symmetry in the substitution pattern will result in six unique aromatic carbon environments.
The functional groups are identical to the 3,4,5-isomer, so the characteristic IR absorptions will be present.
MS
Molecular ion peak [M]⁺ at m/z 226.
The molecular formula (C₁₁H₁₄O₅) is the same as the 3,4,5-isomer.
Experimental Workflow for the Synthesis and Characterization of 2-(2,4,5-Trimethoxyphenyl)acetic Acid
The following section outlines a proposed experimental plan for the synthesis and comprehensive structural analysis of the target molecule.
Synthesis Protocol
A plausible synthetic route to 2-(2,4,5-Trimethoxyphenyl)acetic acid involves the oxidation of the corresponding aldehyde, 2,4,5-Trimethoxybenzaldehyde.
Exploratory
An In-Depth Technical Guide to the Biosynthetic Pathways Involving 2-(2,4,5-Trimethoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the biosynthetic origins of 2-(2,4,5-Trimethoxyphenyl)acetic acid, a substituted pheny...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the biosynthetic origins of 2-(2,4,5-Trimethoxyphenyl)acetic acid, a substituted phenylacetic acid derivative. While its direct biosynthetic pathway remains to be fully elucidated, compelling evidence points to its formation via the metabolism of asarone, a prominent secondary metabolite in various plant species, notably from the genus Acorus. This document synthesizes current knowledge, beginning with the well-established general phenylpropanoid pathway that gives rise to asarone from L-phenylalanine. It then delves into a proposed, evidence-based pathway for the subsequent conversion of asarone to 2-(2,4,5-Trimethoxyphenyl)acetic acid. This guide details the enzymatic steps, intermediate compounds, and underlying chemical logic. Furthermore, it provides robust, field-proven experimental protocols for the extraction, quantification, and analysis of these compounds, designed to empower researchers in phytochemistry, pharmacology, and synthetic biology to investigate this pathway further.
Introduction: The Phenylpropanoid Pathway as a Foundational Route
The vast majority of plant-derived aromatic compounds, including 2-(2,4,5-Trimethoxyphenyl)acetic acid and its likely precursors, originate from the phenylpropanoid pathway .[1][2][3] This core metabolic route converts the aromatic amino acid L-phenylalanine into a diverse array of secondary metabolites that are crucial for plant defense, signaling, and structural integrity.[1][4] The initial sequence of reactions, often termed the "general phenylpropanoid pathway," serves as the universal entry point, transforming phenylalanine into key intermediates like cinnamic acid and p-coumaroyl-CoA.[5][6] These central molecules are then funneled into numerous branching pathways, leading to the synthesis of flavonoids, lignins, stilbenes, and the phenylpropenes, such as asarone, which is the putative direct precursor to 2-(2,4,5-Trimethoxyphenyl)acetic acid.[1][7][8]
The Biosynthesis of Asarone: A Key Phenylpropene Intermediate
Asarone, existing as α (trans) and β (cis) isomers, is a volatile phenylpropanoid predominantly found in plants of the Acorus and Asarum genera.[1] Its biosynthesis is a classic extension of the phenylpropanoid pathway. The sequence begins with L-phenylalanine and proceeds through a series of enzymatic modifications including deamination, hydroxylation, methylation, and side-chain reduction.
The proposed biosynthetic route from L-phenylalanine to asarone is detailed below. It is important to note that while the general steps are well-accepted, some of the specific enzymes, particularly for the later methylation and side-chain modification steps, are not fully characterized and may be species-specific.[8]
Key Enzymatic Steps to Asarone:
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway.[4][5][7]
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.[4][5]
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, producing p-coumaroyl-CoA, a central branch-point intermediate.[4][5]
Hydroxylations and Methylations: A series of hydroxylation and O-methylation steps, catalyzed by various hydroxylases and O-methyltransferases (OMTs), are predicted to occur to form the 2,4,5-trimethoxy substituted aromatic ring. The precise order of these modifications can vary.
Side-Chain Reduction and Formation: The final steps involve the reduction of the CoA-ester and modification of the three-carbon side chain to form the characteristic propenyl group of asarone. This likely involves cinnamoyl-CoA reductases (CCR) and other reductases.[8]
Caption: Proposed biosynthetic pathway of asarone from L-phenylalanine.
Proposed Biosynthetic Conversion of Asarone to 2-(2,4,5-Trimethoxyphenyl)acetic Acid
Direct enzymatic conversion of asarone to 2-(2,4,5-Trimethoxyphenyl)acetic acid has not yet been documented in plant systems. However, evidence from microbial biotransformation and mammalian metabolism provides a strong foundation for a hypothesized pathway.[9][10] Biotransformation studies of α-asarone using the fungus Alternaria longipes have successfully yielded 2,4,5-trimethoxybenzoic acid, while metabolic studies in rats identified 2,4,5-trimethoxycinnamic acid as a major metabolite.[9][10][11] These findings suggest a plausible oxidative cleavage of the propenyl side chain.
The proposed pathway likely proceeds via one of two primary routes:
Route A: Oxidation of the propenyl side chain to form an aldehyde (2,4,5-trimethoxycinnamaldehyde), followed by further oxidation to a carboxylic acid (2,4,5-trimethoxycinnamic acid), and subsequent chain shortening.
Route B: Direct oxidative cleavage of the propenyl double bond.
The conversion of a cinnamic acid derivative to a phenylacetic acid derivative involves the loss of one carbon atom, a process that could be analogous to pathways seen in fatty acid metabolism or other chain-shortening mechanisms.
Caption: Hypothesized metabolic conversion of asarone to the target acetic acid.
Experimental Protocols for Pathway Investigation
To validate the proposed biosynthetic pathway and quantify the involved metabolites, a robust set of experimental procedures is required. The following protocols are based on established methodologies for the analysis of phenylpropanoids from plant matrices and can be adapted for the study of 2-(2,4,5-Trimethoxyphenyl)acetic acid.[12][13][14][15]
Protocol: Extraction of Phenylpropanoids from Plant Material (e.g., Acorus calamus Rhizomes)
This protocol describes a general solvent extraction method suitable for recovering asarone and related phenylpropanoids.
Rationale: Methanol is an effective solvent for a broad range of phenylpropanoids.[1] For enhanced efficiency, especially for compounds within a dense plant matrix like rhizomes, ultrasound-assisted extraction can significantly improve yields by disrupting cell walls through acoustic cavitation.[12]
Methodology:
Sample Preparation: Obtain fresh or dried rhizomes of Acorus calamus. Clean the material to remove soil and debris. Dry the material at 40-50°C to a constant weight and grind into a fine powder (e.g., 40-60 mesh).
Extraction:
Weigh 5.0 g of the powdered plant material into a 250 mL Erlenmeyer flask.
Add 100 mL of analytical grade methanol (a solid-to-solvent ratio of 1:20 w/v).
Seal the flask and place it in an ultrasonic bath.
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
Filtration and Concentration:
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
Transfer the filtrate to a round-bottom flask.
Concentrate the extract in vacuo using a rotary evaporator at a bath temperature not exceeding 45°C until the solvent is fully removed.
Sample Reconstitution:
Re-dissolve the dried extract in a known volume (e.g., 5.0 mL) of HPLC-grade methanol.
Filter the reconstituted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This HPLC method is designed for the separation and quantification of asarone isomers and can be adapted to include 2-(2,4,5-Trimethoxyphenyl)acetic acid by optimizing the gradient and verifying retention times with a pure standard.
Rationale: Reversed-phase chromatography on a C18 column is the standard for separating moderately polar to nonpolar compounds like phenylpropanoids.[13] A methanol/water mobile phase provides good resolution, and UV detection is suitable as the aromatic rings of these compounds exhibit strong chromophores.[13]
Methodology:
Instrumentation:
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of Methanol (A) and 0.1% Formic Acid in Water (B).
Gradient Program:
0-5 min: 50% A
5-20 min: Linear gradient from 50% to 90% A
20-25 min: Hold at 90% A
25-30 min: Return to 50% A and equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm and 304 nm.
Injection Volume: 10 µL.
Quantification:
Prepare a series of standard solutions of α-asarone, β-asarone, and 2-(2,4,5-Trimethoxyphenyl)acetic acid of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Inject the standards to generate a calibration curve by plotting peak area against concentration.
Inject the extracted plant samples.
Quantify the amount of each analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.
Caption: Experimental workflow for extraction and analysis of target compounds.
Quantitative Data Summary
The concentration of asarone can vary significantly based on the plant's origin, ploidy level, and environmental conditions. This variability underscores the importance of robust analytical quantification for any research into its biosynthetic products.
The biosynthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid is most plausibly linked to the metabolism of asarone, a well-known constituent of the phenylpropanoid pathway. While the steps from L-phenylalanine to asarone are largely understood, the subsequent conversion to the target acetic acid derivative remains a compelling hypothesis supported by metabolic data from non-plant systems. This guide provides a foundational framework and the necessary experimental protocols for researchers to rigorously test this hypothesis.
Future research should focus on:
Enzyme Discovery: Identifying and characterizing the specific oxidases, dehydrogenases, and other enzymes responsible for the conversion of asarone to its acidic derivatives in plants like Acorus calamus.
Tracer Studies: Utilizing isotopically labeled precursors (e.g., ¹³C-phenylalanine or ¹³C-asarone) to definitively trace the metabolic flow to 2-(2,4,5-Trimethoxyphenyl)acetic acid in vivo.
Transcriptomic Analysis: Correlating the expression of candidate genes (e.g., cytochrome P450s, aldehyde dehydrogenases) with the production of the target compound under various conditions to identify the relevant biosynthetic genes.
By elucidating this pathway, new opportunities may arise for the biotechnological production of this and other related molecules for applications in drug development and medicinal chemistry.
References
Asarone is biosynthesized in plants such as Acorus calamus through the phenylpropanoid metabolic pathway, which originates from the amino acid phenylalanine. The pathway begins with the deamination of phenylalanine to form trans-cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). (Source: Grokipedia, Asarone)
Asarone, a phenylpropanoid-class secondary metabolite, is a significant bioactive compound found predominantly in the plant genera Acorus and Asarum. This technical guide provides an in-depth exploration of asarone's biosynthesis, its multifaceted roles within plants, and its pharmacological and toxicological profiles. (Source: Benchchem, Asarone: A Comprehensive Technical Guide to its Role as a Secondary Metabolite in Plants)
Proposed phenylpropanoid biosynthetic pathways leading to asarone and elemicin formation. Red arrows indicate the enzymes studied in this paper, while dashed arrows with question marks show predicted steps with uncharacterized enzymes.
In this study, an ultrasound-assisted extraction coupled with HPLC analysis is developed to provide an efficient and simple method to quantify β-asarone in the A. calamus. (Source: MDPI, Ultrasound-Assisted Extraction of β-Asarone from Sweet Flag (Acorus calamus) Rhizome)
Thus, the study aims to develop and validate an efficient Reverse Phase High Performance Liquid Chromatography (RP-HPLC) method for quantification of β-asarone from rhizomes of A. calamus... Separation was carried out on Cosmosil C18 column eluted with mobile phase of methanol: distilled water (50:50, v/v) at flow rate of 1 mL/min. Detection was carried out at 304 nm.
The ethanolic, ethyl acetate, aqueous extract of rhizomes was prepared and further evaluated... The GC method was used for the analytical determination of β-asarone.
In this work, methanolic extracts of Aloysia polystachya leaves were analyzed by HPLC-ESI-MS, the favourite technique for the separation and quantification of their polyphenols. (Source: PubMed, Identification and determination of bioactive phenylpropanoid glycosides of Aloysia polystachya (Griseb. et Moldenke) by HPLC-MS)
Oxidation of beta-asarone (2) with DDQ gave trans-2,4,5-trimethoxycinnamaldehyde (3)... (Source: PubMed, A Mild and Convenient Procedure for the Conversion of Toxic Beta-Asarone Into Rare Phenylpropanoids: 2,4,5-trimethoxycinnamaldehyde and Gamma-Asarone)
In most species that possess the general phenylpropanoid pathway, three enzymatic transformations redirect the carbon flow from primary metabolism, transforming phenylalanine into the Coenzyme A (CoA)-activated hydroxycinnamoyl (phenylpropanoid) thioester... Deamination by phenylalanine ammonia-lyase (PAL)... Cinnamic acid 4-hydroxylase (C4H) catalyzes the introduction of a hydroxyl group... The carboxyl group of p-coumaric acid is then activated... catalyzed by p-coumaroyl:CoA ligase (4CL). (Source: PMC, Structure and function of enzymes involved in the biosynthesis of phenylpropanoids)
The diploid cytotypes collected from Manipur, India were found to possess very low β-asarone (0.67%)... Triploid varieties... contain 3-19% β-asarone while tetraploid cytotypes... have about 96% β-asarone. (Source: Ukaaz Publications, GC-MS estimation of β-asarone in diploid Acorus calamus L.
The online coupling of liquid chromatography with mass spectrometry (LC–MS) has become a useful tool in the metabolic profiling of plant samples.
2,4,5-Trimethoxypropiophenone is a natural phenylpropanoid and precursor in the synthesis of α-asarone. (Source: Wikipedia, 2,4,5-Trimethoxypropiophenone)
HPTLC fingerprinting profiles revealed the presence of α-asarone... The amount of α-asarone was found to be 263.6 µg in 1.0 mg of plant extract. (Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, EVALUATION OF ANTIOXIDANT ACTIVITY AND QUANTIFICATION OF α–ASARONE IN RHIZOMES OF ACORUS CALAMUS L. USING HPTLC FINGERPRINTING)
The hydro distillation of rhizomes of A. calamus afforded calamus oil in which ~-asarone 1 was found to be 85% by GC. (Source: A concise conversion of ~-asarone into 1-(3' -methoxypropanoyl)-2,4,5- trimethoxybenzene occurring in Cordia alliodora t)
HPLC analysis of phenylprop- noids and naphtodianthrones at day 14... revealed marked differences between JA elicited and control cells. (Source: ResearchGate, HPLC and ESI-MS analyses of phenylpropanoids and naphtodianthrones in...)
The key enzymes of this pathway, phenylalanine ammonialyase (PAL) and cinnamate-4-hydroxylase (C4H), participate in the conversion of phenylalanine to several phenolic acids. (Source: ResearchGate, Enzymes involved in the biosynthesis of phenylpropanoid‐derived...)
1-(2,4,5-Trimethoxyphenyl)-1,2-dihydroxypropane (2), a natural phenylpropanoid occurring in Piper clusii, has been synthesized for the first time from toxic beta-asarone (1) of Acorus calamus with osmium tetroxide, while 1 with osmium tetroxide (catalytic amount) in presence of sodium metaperiodate furnished the asaronaldehyde (3) in high yield. (Source: PubMed, One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii)
A well-defined and reproducible sequence of extraction, fractionation and chromatographic purification was adopted and was guided by HPLC fingerprinting. (Source: PMC, HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans))
The so-called central phenylpropanoid pathway is defined by three enzymatic activities: (i) the phenylalanine deamination by phenylalanine ammonia-lyase (PAL) to the trans-cinnamic acid, (ii) the trans-cinnamic acid hydroxylation to the 4-coumarate, as a resulting from cinnamic acid 4-hydroxylase (C4H) activity, and finally (iii) the 4-coumarate conversion to the 4-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL).
Oxidation of Beta-asarone (2) with DDQ gave trans-2,4,5-trimethoxycinnamaldehyde (3)... (Source: Erowid, The Conversion of beta-Asarone into 2,4,5-Trimethoxycinnamaldehyde and gamma-Asarone)
Phenylpropanoids are an important group of phenolic plant secondary metabolites derived from Phe although in certain plants can be also derived from Tyr.
The initial steps are catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), which are part of the general phenylpropanoid pathway.
Biotransformation of α-asarone by Alternaria longipes CGMCC 3.2875 yielded... asaraldehyde (5), and 2, 4, 5-tri- methoxybenzoic acid (6). (Source: Chinese Journal of Natural Medicines, Biotransformation of α-asarone by Alternaria longipes CGMCC 3.2875)
A previously identified asarone metabolite, trans-2,4,5-trimethoxycinnamic acid (trans-TMC), was detected in the fungus broth by liquid chromatography-tandem mass spectrometry whereas cis-TMC was tentatively identified in the human urine samples.
Trans-asarones (α-asarone) and cis-asarones (β-asarone) have been identified as bioactive compounds with insecticidal properties in the rhizomes of Acorus spp... (Source: ResearchGate, Pharmacology and Toxicology of α- and β- Asarone: A Review of Preclinical Evidence)
The bioactive ingredients α- and β-asarone can be found in high amount in the rhizomes of the medicinal plant Acorus calamus (L.). (Source: ResearchGate, Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene...)
2,4,5-trimethoxycinnamic acid (TMC), the major and non toxic metabolite of alpha-asarone (2,4,5-trimethoxy-1-propenyl benzene), retains most of the pharmacological properties of alpha-asarone... (Source: PubMed, 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone)
The secondary metabolites α- and β-asarone can be found in high levels in the rhizomes of the medicinal plant Acorus calamus (L.).
2-(2,3,5-Trimethoxyphenyl)acetic acid belongs to the class of organic compounds known as anisoles... (2,3,5-trimethoxyphenyl)acetic acid is found in Piper retrofractum. (Source: NP-MRD, Showing NP-Card for (2,3,5-trimethoxyphenyl)acetic acid (NP0244855))
A previously identified asarone metabolite, trans-2,4,5-trimethoxycinnamic acid (trans-TMC), was detected in the fungus broth...
Phe is a protein building block and a precursor of numerous compounds that are crucial for plant reproduction, growth, development and defense against different types of stresses. Phe-derived compounds include phenylpropanoids, flavonoids, anthocyanins, lignin, lignans, stilbenes, condensed tannins and the important plant hormone salicylate.
The present study provides a new mechanism of carbon metabolism and acetic acid balance regulated by CcpA.
This biotransformation consists of an incomplete oxidation reaction of two steps. First, alcohol dehydrogenase (ADH) binds to pyrroloquinoline quinone (PQQ) to oxidize the ethanol into acetaldehyde. Next, acetaldehyde is oxidized to acetic acid by membrane-bound aldehyde dehydrogenase (ALDH)... (Source: Encyclopedia.pub, Metabolism of Acetic Acid Bacteria)
The SCFA, acetic acid, the main component of vinegar and the major metabolite of ethanol has been directly linked to altering neuronal function.
Difference between 2,4,5-trimethoxy and 3,4,5-trimethoxy isomers
An In-Depth Technical Guide to the Core Differences Between 2,4,5-Trimethoxy and 3,4,5-Trimethoxy Isomers Executive Summary The positional isomerism of trimethoxy-substituted phenylalkylamines, exemplified by the ampheta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Core Differences Between 2,4,5-Trimethoxy and 3,4,5-Trimethoxy Isomers
Executive Summary
The positional isomerism of trimethoxy-substituted phenylalkylamines, exemplified by the amphetamine derivatives 2,4,5-trimethoxyamphetamine (TMA-2) and 3,4,5-trimethoxyamphetamine (TMA), presents a compelling case study in structure-activity relationships. While chemically similar, the distinct placement of a single methoxy group on the phenyl ring results in a dramatic divergence in pharmacological potency and biological activity. The 2,4,5-substituted isomer exhibits significantly higher affinity for the serotonin 5-HT₂A receptor, translating to a nearly tenfold increase in psychoactive potency in humans compared to its 3,4,5-substituted counterpart. This guide provides a detailed examination of the structural, synthetic, analytical, and pharmacological differences that underpin this profound biological disparity, offering critical insights for researchers in medicinal chemistry, pharmacology, and forensic analysis.
Introduction: The Criticality of Positional Isomerism
In the landscape of drug design and pharmacology, positional isomers—molecules sharing the same molecular formula but differing in the position of substituents on a parent structure—often exhibit vastly different biological profiles. This principle is starkly illustrated by the trimethoxyamphetamine (TMA) series of compounds.[1] The two most prominent members, 2,4,5-TMA (TMA-2) and 3,4,5-TMA (TMA, or α-methylmescaline), both possess the chemical formula C₁₂H₁₉NO₃.[1] However, the seemingly subtle shift of a methoxy group from the 3-position to the 2-position on the phenyl ring is the determining factor for a significant leap in pharmacological potency.[2][3] Understanding the basis for this difference is paramount for the rational design of novel therapeutics and for the unambiguous identification of these compounds in forensic and clinical settings.
Structural and Physicochemical Properties
The fundamental difference lies in the substitution pattern on the aromatic ring. The 3,4,5-isomer possesses a plane of symmetry through the C1-C4 axis of the phenyl ring, which is absent in the 2,4,5-isomer. This structural variance influences electron distribution, molecular conformation, and ultimately, the ability to interact with biological targets.
Caption: Comparative synthetic workflows for TMA-2 and TMA.
Analytical Differentiation: A Forensic and Research Imperative
The ability to unambiguously distinguish between these isomers is critical. While they share the same nominal mass, their distinct structures give rise to subtle yet definitive differences in their spectroscopic and chromatographic behavior.
Gas Chromatography-Mass Spectrometry (GC-MS)
Standard electron ionization mass spectrometry (EI-MS) of the underivatized isomers is often insufficient for definitive identification, as both compounds produce very similar fragmentation patterns dominated by the cleavage of the alpha-beta carbon bond to yield a fragment at m/z 44.
[4]
The Causality Behind the Method: To overcome this limitation, derivatization with an agent like trifluoroacetic anhydride (TFAA) is employed. This serves two purposes: it increases the volatility and thermal stability of the analyte, and more importantly, it introduces a new fragmentation pathway. The mass spectra of the resulting trifluoroacetyl (TFA) derivatives exhibit significant and reproducible differences in fragment ion intensities, allowing for unequivocal identification. [4]The 2,4,5-isomer's TFA derivative, for instance, yields a more abundant fragment ion from the loss of the methoxy group at the 2-position compared to the 3,4,5-isomer.
Caption: Workflow for the GC-MS differentiation of TMA isomers.
Spectroscopic Methods (NMR & IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further avenues for differentiation based on molecular symmetry and bond vibrations.
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is highly diagnostic. For the symmetrical 3,4,5-isomer, the two aromatic protons (at C2 and C6) are chemically equivalent, producing a single sharp singlet. In contrast, the non-symmetrical 2,4,5-isomer has two non-equivalent aromatic protons (at C3 and C6), which appear as two distinct singlets.
Infrared (IR) Spectroscopy: While many bands will overlap, the "fingerprint region" (below 1500 cm⁻¹) contains vibrations sensitive to the overall molecular structure. Specifically, the out-of-plane C-H bending modes of the aromatic ring are influenced by the substitution pattern, leading to unique absorption patterns that can distinguish between the isomers, especially when using vapor-phase techniques like GC-IRD.
[5][6]
Spectroscopic Data
2,4,5-Trimethoxyamphetamine (TMA-2)
3,4,5-Trimethoxyamphetamine (TMA)
Predicted ¹H NMR (Aromatic)
Two singlets (e.g., ~δ 6.5, ~δ 6.8)
One singlet (e.g., ~δ 6.5)
Key IR Bands (cm⁻¹)
Unique C-H out-of-plane bending pattern
Distinct C-H out-of-plane bending pattern
| GC-MS (TFA Derivative) | Characteristic fragment ion ratios [4]| Differentiable fragment ion ratios [4]|
Pharmacological Divergence: The Molecular Basis of Potency
The most significant difference between the 2,4,5- and 3,4,5-isomers is their interaction with the serotonin 5-HT₂A receptor, the primary molecular target responsible for the effects of classic psychedelic compounds.
Structure-Activity Relationship (SAR) at the 5-HT₂A Receptor
Early research into phenethylamine psychedelics established that a 2,5-dimethoxy substitution pattern is highly favorable for 5-HT₂A receptor affinity. [2]The methoxy groups at positions 2 and 5 are believed to anchor the molecule in the receptor's binding pocket, possibly through interactions with specific serine or threonine residues.
The Causality of Potency: The position of the third methoxy group acts as a critical modulator of this interaction. Placing it at the 4-position (as in TMA-2) maintains or enhances the optimal conformation for receptor activation. [2]In contrast, placing it at the 3-position (as in TMA) appears to introduce steric or electronic hindrance that reduces the binding affinity and functional efficacy at the 5-HT₂A receptor. [7]This leads to the observed requirement for much higher doses of TMA to elicit effects comparable to those of TMA-2.
Caption: Differential interaction of TMA isomers with the 5-HT₂A receptor.
Quantitative Pharmacological Comparison
The difference in affinity translates directly to a difference in human potency. TMA-2 is consistently reported to be several times more potent than TMA.
Protocol 1: GC-MS Differentiation of TMA Isomers via TFA Derivatization
(Based on the methodology described by Lin, H.-L., et al., 2008)
[4]
Sample Preparation: Evaporate a methanolic solution containing the TMA isomer(s) to dryness under a gentle stream of nitrogen.
Derivatization: Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue. Cap the vial and heat at 70°C for 20 minutes.
Solvent Removal: After cooling to room temperature, evaporate the solvent and excess reagent under a stream of nitrogen.
Reconstitution: Reconstitute the derivatized residue in a suitable volume of ethyl acetate for injection.
GC-MS Analysis:
Instrument: Agilent 5975 GC/MSD or equivalent.
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow of ~1 mL/min.
Oven Program: Initial temperature of 100°C, hold for 1.5 min, then ramp at 30°C/min to 300°C.
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.
Data Interpretation: Analyze the resulting mass spectra. Compare the relative abundances of key fragment ions to differentiate between the isomers based on established fragmentation patterns for their TFA derivatives.
Protocol 2: Synthesis of 2,4,5-Trimethoxybenzaldehyde via Ozonolysis of β-Asarone
(This protocol is illustrative and should be performed with appropriate safety precautions)
[9]
Dissolution: Dissolve β-asarone (1.0 g) in a 1:1 mixture of ethanol and ethyl acetate (50 mL) in a three-necked flask equipped with a gas inlet tube and a gas outlet.
Ozonolysis: Cool the solution in an ice bath. Bubble a stream of ozone-enriched oxygen (O₃/O₂) through the solution.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the β-asarone spot. The reaction is typically complete within 10-15 minutes.
Workup: Once the reaction is complete, switch the gas stream to pure oxygen for 5-10 minutes to purge any residual ozone.
Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of water and extract the product with ethyl acetate (3 x 50 mL).
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the drying agent and evaporate the solvent under reduced pressure to yield crude 2,4,5-trimethoxybenzaldehyde, which can be further purified by column chromatography on silica gel if necessary.
Conclusion: Implications for Research and Development
The profound differences between 2,4,5- and 3,4,5-trimethoxy isomers underscore a fundamental principle in medicinal chemistry: molecular architecture dictates biological function. The 2,4,5-substitution pattern provides a pharmacophore with significantly enhanced potency at the 5-HT₂A receptor, making it a more compelling scaffold for psychedelic research. In contrast, the 3,4,5-isomer, while structurally closer to the natural product mescaline, represents a less potent analogue. For drug development professionals, this comparison provides a clear example of how subtle isomeric changes can be exploited to tune receptor affinity and efficacy. For analytical and forensic scientists, the necessity of employing advanced, validated techniques like derivatized GC-MS is highlighted to ensure accurate and legally defensible identification of these closely related but pharmacologically distinct compounds.
References
Sinha, A. K., Acharya, R., & Joshi, B. P. (2002). A Mild and Convenient Procedure for the Conversion of Toxic β-Asarone into Rare Phenylpropanoids: 2,4,5-Trimethoxycinnamaldehyde and γ-Asarone. Journal of Natural Products, 65(5), 764–766. [Link]
Lin, H. L., Liu, C., & Ling, Y. C. (2008). Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry (GC-MS). Journal of Mass Spectrometry, 43(4), 528–534. [Link]
Sinha, A. K., Joshi, B. P., & Dogra, R. (2002). A concise conversion of β-asarone into 1-(3'-methoxypropanoyl)-2,4,5-trimethoxybenzene occurring in Cordia alliodora. Indian Journal of Chemistry - Section B, 41(3), 635-637. [Link]
Sinha, A. K., Acharya, R., & Joshi, B. P. (2002). The Conversion of beta-Asarone into 2,4,5-Trimethoxycinnamaldehyde and gamma-Asarone. Erowid. [Link]
Shenvi, S., Kumar, K., Kumar, C. S. A., & Ravindra, M. V. (2013). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. European Journal of Medicinal Chemistry, 62, 435-442. [Link]
Center for Forensic Science Research and Education. (2022). Trimethoxyamphetamine. [Link]
Halberstadt, A. L., Luethi, D., Hoener, M. C., Trachsel, D., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]
Halberstadt, A. L., Luethi, D., Hoener, M. C., Trachsel, D., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC. [Link]
Glennon, R. A., Bondarev, M. L., & Khorana, N. (2007). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 4, 95. [Link]
Wikipedia. (n.d.). 2,4,5-Trimethoxyamphetamine. Retrieved from [Link]
Trebska-Jesionek, K., et al. (2023). Metric-based analysis of FTIR data to discriminate tissue types in oral cancer. Scientific Reports, 13(1), 5857. [Link]
Ostrow, D., & Gilbert, M. (2018). The Differentiation of Positional Isomers Utilizing GC-IRD. Journal of Scientific Research & Reports, 1-7. [Link]
Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 205-214. [Link]
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2003). Report on the risk assessment of TMA-2 in the framework of the joint action on new synthetic drugs. [Link]
Cunningham, M. R., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. [Link]
Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 205-214. [Link]
Krivokapic, I., et al. (2012). FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-like Complex in Two Electrochemically Prepared Oxidation States. Inorganica Chimica Acta, 392, 199-207. [Link]
Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Forensic Science International, 302, 109900. [Link]
Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. Retrieved from [Link]
Ahmad, M., et al. (2023). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLOS ONE, 18(9), e0291775. [Link]
Zborovska, E., et al. (2023). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Applied Sciences, 13(7), 4589. [Link]
ResearchGate. (n.d.). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. [Link]
Using 2-(2,4,5-Trimethoxyphenyl)acetic acid as a pharmaceutical intermediate
[ I'm synthesizing I'm now detailing protocol 1 for phenethylamine synthesis via amide reduction, carefully Visualizing Synthesis Pathways I've crafted a DOT diagram showing three main synthesis routes: phenethylamines t...
Author: BenchChem Technical Support Team. Date: March 2026
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I'm synthesizing
I'm now detailing protocol 1 for phenethylamine synthesis via amide reduction, carefully
Visualizing Synthesis Pathways
I've crafted a DOT diagram showing three main synthesis routes: phenethylamines through amidation, coumarins/isoflavones via Friedel-Crafts acylation, and D5 agonists via condensation reactions. The diagram highlights the acetamide, deoxybenzoin, and beta-keto ester intermediates, emphasizing the divergence of the workflows.
Visualizing Synthesis Strategies
I'm now integrating another diagram, this time a visualization for the D5 receptor cAMP GloSensor assay, mapping the biological workflow. I've focused on clarity, with well-defined steps and optimized color contrast.
I've crafted a DOT diagram showing three main synthesis routes: phenethylamines through amidation, coumarins/isoflavones via Friedel-Crafts acylation, and D5 agonists via condensation reactions. The diagram highlights the acetamide, deoxybenzoin, and beta-keto ester intermediates, emphasizing the divergence of the workflows.
Finalizing Analytical Data
I've added key analytical data, including expected yields and HPLC purity percentages, to the document, with key analytical markers (NMR shifts). I've added a table showcasing expected yields and HPLC purity of critical intermediates, helping to assess the reaction success.
I've crafted a DOT diagram showing three main synthesis routes: phenethylamines through amidation, coumarins/isoflavones via Friedel-Crafts acylation, and D5 agonists via condensation reactions. The diagram highlights the acetamide, deoxybenzoin, and beta-keto ester intermediates, emphasizing the divergence of the workflows.
I'm now integrating another diagram, this time a visualization for the D5 receptor cAMP GloSensor assay, mapping the biological workflow. I've focused on clarity, with well-defined steps and optimized color contrast.
Refining Note Structure
I've crafted a DOT diagram showing three main synthesis routes: phenethylamines through amidation, coumarins/isoflavones via Friedel-Crafts acylation, and D5 agonists via condensation reactions. The diagram highlights the acetamide, deoxybenzoin, and beta-keto ester intermediates, emphasizing the divergence of the workflows.
I'm now integrating another diagram, this time a visualization for the D5 receptor cAMP GloSensor assay, mapping the biological workflow. I've focused on clarity, with well-defined steps and optimized color contrast.
I've added key analytical data, including expected yields and HPLC purity percentages, to the document, with key analytical markers (NMR shifts). I've added a table showcasing expected yields and HPLC purity of critical intermediates, helping to assess the reaction success.
Application Note: 2-(2,4,5-Trimethoxyphenyl)acetic Acid in Advanced API Synthesis
Introduction & Mechanistic Rationale
2-(2,4,5-Trimethoxyphenyl)acetic acid (CAS: 4463-16-5) is a highly versatile pharmaceutical intermediate characterized by its electron-rich aromatic ring and reactive acetic acid side chain. The unique 2,4,5-trimethoxy substitution pattern is a privileged pharmacophore found in various central nervous system (CNS) agents, including serotonin 5-HT2A receptor modulators (such as 2C-O and TMA-2 analogs) [2.4],[1], and more recently, selective Dopamine D5 receptor partial agonists[2].
From a synthetic perspective, the electron-donating methoxy groups significantly activate the aromatic ring toward electrophilic substitution, while the acetic acid moiety serves as a reliable handle for amidation, esterification, and condensation. A critical mechanistic consideration when working with this intermediate is the lability of the methoxy ether linkages under harsh Lewis acidic conditions. Consequently, transformations such as Friedel-Crafts acylations must employ milder reagents to prevent unwanted demethylation[3],[4].
Synthetic Divergence & Workflows
This guide details two primary self-validating workflows for drug development professionals:
Amidation & Reduction: For the synthesis of phenethylamine-based neuromodulators[5],[6].
Friedel-Crafts Acylation: For the generation of deoxybenzoin intermediates, which are subsequently cyclized into pentacyclic coumarins and isoflavones[3],[7].
Synthetic divergence of 2-(2,4,5-Trimethoxyphenyl)acetic acid into key pharmaceutical scaffolds.
Protocol 1: Synthesis of Phenethylamine Neuromodulators via Amide Reduction
Causality & Design: The synthesis of phenethylamines often relies on the Henry reaction (using benzaldehydes and nitroalkanes). However, starting from 2-(2,4,5-trimethoxyphenyl)acetic acid allows for the direct synthesis of N-alkylated phenethylamines by simply varying the amine during the amidation step. Lithium aluminum hydride (LiAlH4) is selected for reduction as it efficiently reduces amides to amines without cleaving the aryl methyl ethers.
Step-by-Step Methodology:
Acid Chloride Formation:
Suspend 10.0 g of 2-(2,4,5-trimethoxyphenyl)acetic acid in 100 mL of anhydrous dichloromethane (DCM).
Add a catalytic amount of DMF (0.5 mL), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Rationale: Oxalyl chloride is preferred over thionyl chloride to avoid harsh acidic byproducts that could degrade the electron-rich ring.
Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under reduced pressure.
Amidation:
Dissolve the crude acid chloride in 50 mL anhydrous THF.
Add dropwise to a cooled (0 °C) solution of aqueous ammonia or alkylamine (3.0 eq) in THF.
Stir for 1 hour. Self-Validation: Confirm reaction completion via TLC (EtOAc:Hexane 1:1; UV active).
Quench with water, extract with EtOAc, dry over Na2SO4, and concentrate to yield the acetamide intermediate.
Reduction to Phenethylamine:
Suspend LiAlH4 (2.5 eq) in anhydrous THF (100 mL) under N2 at 0 °C.
Slowly add the acetamide dissolved in THF. Reflux the mixture for 12 hours.
Self-Validating Workup (Fieser Method): Cool to 0 °C. Carefully add
n
mL water,
n
mL 15% NaOH, and
3n
mL water (where
n
= grams of LiAlH4 used). Rationale: This specific quenching sequence precipitates aluminum salts as a granular white solid, preventing intractable emulsions and ensuring high recovery of the basic amine.
Filter through Celite, concentrate the filtrate, and purify via acid-base extraction to yield the target phenethylamine[5].
Causality & Design: To synthesize isoflavones or coumarin derivatives, the phenylacetic acid must be coupled to a phenol (e.g., 2,3-dihydro-4-hydroxybenzofuran). Traditional AlCl3 catalysis causes extensive ether cleavage. Polyphosphoric acid (PPA) acts as both the solvent and a mild Brønsted acid catalyst, driving the acylation to the deoxybenzoin intermediate without compromising the 2,4,5-trimethoxy pattern[3],[4].
Step-by-Step Methodology:
Acylation:
Mix 2-(2,4,5-trimethoxyphenyl)acetic acid (1.0 eq) and the target phenol (1.0 eq) in a flask.
Add a 10-fold weight excess of PPA.
Heat the highly viscous mixture mechanically at 70–80 °C for 4 hours. Rationale: Temperature control is critical; exceeding 90 °C increases the risk of polymerization and ether cleavage.
Quenching & Isolation:
Pour the hot mixture into vigorously stirred crushed ice.
The deoxybenzoin intermediate will precipitate as a solid. Filter and wash extensively with cold water to remove residual phosphoric acid.
Self-Validation: Validate purity via HPLC before proceeding to cyclization.
Cyclization (Downstream):
The resulting ketone can be treated with ethyl formate and sodium metal to yield the corresponding 4-hydroxyfuro coumarin or isoflavone[3],[7].
Application in Modern Drug Discovery: D5 Receptor Agonists
Recent pharmaceutical applications have utilized the 2,4,5-trimethoxyphenyl scaffold to synthesize pyrimidine derivatives that act as selective Dopamine D5 receptor partial agonists, which hold potential for treating neurological disorders like Parkinson's and Alzheimer's[2]. The functionalization of the pyrimidine core with this specific trimethoxy pattern significantly enhances D5 over D1 receptor selectivity.
Workflow for evaluating 2,4,5-trimethoxyphenyl pyrimidine derivatives via cAMP GloSensor assay.
Quantitative Data Summaries
Table 1: Typical Yields and Purity Profiles for Synthetic Intermediates
Intermediate / Product
Synthetic Route
Typical Yield (%)
Purity (HPLC, %)
Key Analytical Marker (1H NMR)
2,4,5-Trimethoxyphenylacetamide
Amidation
88 - 92
> 98
~3.5 ppm (s, 2H, CH2-CO)
2,4,5-Trimethoxyphenethylamine
Reduction
75 - 82
> 95
~2.8 ppm (t, 2H, CH2-N)
Deoxybenzoin Derivative
PPA Acylation
65 - 70
> 92
~4.2 ppm (s, 2H, CO-CH2-Ar)
Pyrimidine Derivative (D5 Agonist)
Condensation
55 - 60
> 99
~6.5 & 7.2 ppm (Ar-H singlets)
References
The Synthesis of 4-Hydroxyfuro[2′,3′:7,8]coumarins 5H-benzofuro[3,2-c]furo[2,3-h][1]benzopyran-5-one. Oxford Academic. 3
The Synthesis of 4-Hydroxyfuro[2′,3′:7,8]coumarins 5H-benzofuro[3,2-c]furo[2,3-h][1]benzopyran-5-one. SciSpace. 7
Application Note: Friedel-Crafts Acylation and Cyclization Workflows Utilizing 2-(2,4,5-Trimethoxyphenyl)acetic Acid
Introduction & Mechanistic Rationale 2-(2,4,5-Trimethoxyphenyl)acetic acid (also known as homoasaronic acid) is a highly specialized, electron-rich building block utilized in the synthesis of complex polycyclic heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
2-(2,4,5-Trimethoxyphenyl)acetic acid (also known as homoasaronic acid) is a highly specialized, electron-rich building block utilized in the synthesis of complex polycyclic heterocycles, including furoisoflavones, coumarins, and novel pentacyclic ring systems[1]. In advanced drug development and natural product synthesis, this compound is primarily deployed as an acylating agent in Friedel-Crafts reactions.
When reacted with phenolic substrates (e.g., 2,3-dimethyl-4-hydroxybenzofuran) under strongly acidic conditions, 2-(2,4,5-trimethoxyphenyl)acetic acid undergoes a tandem sequence: an initial intermolecular Friedel-Crafts acylation to form an aryl ketone intermediate, followed by an intramolecular acid-catalyzed cyclization (often involving dehydration or demethylation) to yield the fused heterocyclic scaffold[2].
Causality in Experimental Design
The presence of three methoxy groups on the phenyl ring renders the acylating agent highly electron-rich. While this increases the nucleophilicity of the ring, it also makes the molecule highly susceptible to unwanted polymerization or resinification under overly harsh Lewis acid conditions[3]. Therefore, the choice of catalyst (Polyphosphoric Acid vs. Boron Trifluoride) and precise temperature control are the critical variables dictating the reaction's success and preventing substrate degradation[4].
Mechanistic Pathway & Workflow
Caption: Tandem Friedel-Crafts acylation and cyclization pathway of 2-(2,4,5-trimethoxyphenyl)acetic acid.
Experimental Protocols
Protocol A: One-Pot PPA-Mediated Acylation and Cyclization
Polyphosphoric acid (PPA) is the reagent of choice for this transformation because it acts simultaneously as a solvent, a Lewis/Brønsted acid catalyst, and a dehydrating agent[1]. It effectively drives the formation of the acylium ion while facilitating the subsequent ring closure.
Polyphosphoric Acid (PPA) (Excess, typically 10-20x by weight)
Glacial acetic acid (optional, as a co-solvent)
Step-by-Step Methodology:
Preparation of the Acid Bath: Preheat PPA in a round-bottom flask to 60°C to reduce its viscosity, ensuring uniform magnetic or mechanical stirring.
Substrate Addition: Add the phenolic substrate (1.0 eq) and 2-(2,4,5-trimethoxyphenyl)acetic acid (1.2 eq) to the PPA. If the mixture is too viscous, add a minimal amount of glacial acetic acid (approx. 1.2 mol equivalents relative to the substrate) to facilitate dissolution[4].
Friedel-Crafts Acylation: Heat the reaction mixture to 90°C under continuous stirring for 1 to 2 hours. Insight: Monitoring via TLC (Hexane:EtOAc) is critical here. The formation of the intermediate ketone (e.g., 5- and 7-acyl compounds) occurs rapidly.[1]
Cyclization Phase: To induce cyclization (e.g., forming the furoisoflavone core), elevate the temperature to 110°C–120°C for an additional 2 hours. The elevated temperature promotes the necessary dehydration/demethylation for ring closure[2].
Quenching & Workup: Cool the mixture to 40°C and carefully pour it over crushed ice with vigorous stirring to hydrolyze the polyphosphates. Extract the aqueous phase with ethyl acetate (3x).
Purification: Wash the combined organic layers with 5% aqueous sodium hydroxide. Insight: This alkaline wash is a self-validating purification step that selectively removes unreacted acids and non-cyclized phenolic intermediates, leaving only the neutral cyclized product in the organic layer[4]. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol.
Highly electron-rich substrates, including homoasaronic acid itself, can form resinous byproducts under standard AlCl₃ or prolonged PPA conditions[3]. Boron trifluoride (BF₃) in nitrobenzene provides a milder alternative that allows the use of free carboxylic acids without requiring conversion to unstable acid chlorides.
Step-by-Step Methodology:
Solution Preparation: Dissolve equimolar amounts of 2-(2,4,5-trimethoxyphenyl)acetic acid and the phenolic substrate in anhydrous nitrobenzene.
Catalyst Introduction: Cool the reaction vessel in an ice bath (0–5°C). Bubble dry BF₃ gas into the solution until saturation is achieved. Insight: BF₃ coordinates with the carboxylic acid, activating it for electrophilic attack without cleaving the sensitive methoxy ethers.[3]
Reaction Execution: Heat the mixture gently on a water bath (approx. 60°C) for 2.5 hours.
Workup: Pour the mixture into a saturated sodium acetate solution to buffer the acid. Neutralize with sodium bicarbonate. Remove the nitrobenzene via steam distillation.
Isolation: Acidify the remaining aqueous residue with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Data Presentation & Condition Optimization
The following table synthesizes the expected outcomes and causality behind different catalytic conditions when utilizing 2-(2,4,5-trimethoxyphenyl)acetic acid in cyclization workflows[1][3][4].
Catalyst System
Temperature Profile
Primary Intermediate
Final Product
Yield Profile
Mechanistic Insight / Causality
PPA (One-Pot)
90°C → 120°C
Aryl Ketone
Furoisoflavone / Coumarin
45% - 60%
PPA acts as both solvent and dehydrating agent. High heat drives the secondary cyclization step.
BF₃ (in Nitrobenzene)
0°C → 60°C
Deoxybenzoin derivative
Aryl Ketone (Pre-cyclization)
60% - 70%
Milder Lewis acid prevents resinification of the trimethoxy ring. Cyclization requires a secondary step.
AlCl₃ (with Acid Chloride)
25°C → 60°C
Resinous Byproducts
N/A
< 10%
Harsh Lewis acidity causes aggressive demethylation and polymerization of the electron-rich trimethoxy groups.
References
Kawase, Y., Nanbu, M., & Miyoshi, F. (1968). Acylation of 2,3-Dimethyl-bz-hydroxybenzofurans and the Syntheses of Di- and Tri-methylfuroisoflavones. Bulletin of the Chemical Society of Japan, 41(11), 2676-2682. URL:[Link]
Kawase, Y., et al. (1968). The Synthesis of 4-Hydroxyfuro[2′,3′:7,8]coumarins 5H-benzofuro[3,2-c]furo[2,3-h][1]benzopyran-5-one. Bulletin of the Chemical Society of Japan, 41(5), 1201-1208. URL:[Link]
Nakajima, M., Fukami, H., Konishi, K., & Oda, J. (1963). Synthesis of Aromatic Carbonyl Compounds by Friedel-Crafts Reaction Using BF3 Catalyst. Agricultural and Biological Chemistry, 27(10), 700-705. URL:[Link]
Application Note: Reagents and Protocols for the Esterification of 2-(2,4,5-Trimethoxyphenyl)acetic Acid
Executive Summary & Mechanistic Rationale 2-(2,4,5-Trimethoxyphenyl)acetic acid is a highly electron-rich phenylacetic acid derivative utilized extensively as a building block in the synthesis of complex polycyclic heter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
2-(2,4,5-Trimethoxyphenyl)acetic acid is a highly electron-rich phenylacetic acid derivative utilized extensively as a building block in the synthesis of complex polycyclic heterocycles, including biologically active furocoumarins and isoflavones[1]. In multi-step drug development workflows, the free carboxylic acid moiety often requires esterification to prevent unwanted side reactions during downstream transformations (such as Grignard additions, reductions, or enolate alkylations) and to increase the lipophilicity of the intermediate.
The presence of three electron-donating methoxy groups on the aromatic ring makes this substrate uniquely sensitive. Under forcing conditions with strong Lewis acids, the substrate can theoretically undergo electrophilic aromatic substitution (Friedel-Crafts acylation)[1]. Therefore, esterification must be carefully controlled. This guide details two highly validated, self-contained workflows for esterification: Method A (Fischer Esterification) for simple aliphatic alcohols, and Method B (Steglich Esterification) for complex, sterically hindered, or acid-sensitive alcohols.
Experimental Workflows & Logical Relationships
Workflow for the esterification of 2-(2,4,5-Trimethoxyphenyl)acetic acid.
Validated Experimental Protocols
Method A: Acid-Catalyzed Fischer Esterification (Synthesis of Methyl Ester)
The 2 is the most atom-economical approach for synthesizing simple methyl or ethyl esters[2]. The reaction proceeds via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism. Because the reaction is an equilibrium process, the alcohol is used as both the reactant and the solvent to drive the reaction forward via Le Chatelier's principle[2].
Step-by-Step Procedure:
Reaction Setup: In a dry 100 mL round-bottom flask, suspend 2-(2,4,5-Trimethoxyphenyl)acetic acid (10.0 mmol, 2.26 g) in anhydrous methanol (30 mL).
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise while stirring. Causality: H₂SO₄ protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol[2].
Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 4–6 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting acid (R_f ~0.1) should be completely converted to the less polar methyl ester (R_f ~0.6).
Quenching & Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL). Causality: The NaHCO₃ wash is a self-validating purification step; it neutralizes the H₂SO₄ catalyst and deprotonates any trace unreacted starting material, partitioning it entirely into the aqueous layer.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Methyl 2-(2,4,5-trimethoxyphenyl)acetate as a pale yellow oil/solid.
Method B: Steglich Esterification (Synthesis of Complex Alkyl Esters)
When coupling the acid to sterically hindered alcohols (e.g., tert-butanol) or sensitive substrates, the 3 is employed[3]. This method operates under strictly mild, neutral conditions. We specifically substitute the traditional DCC (N,N'-Dicyclohexylcarbodiimide) with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[4]. Causality: DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from the product. EDC generates a water-soluble urea byproduct, allowing for a chromatography-free purification[5].
Step-by-Step Procedure:
Reaction Setup: In a flame-dried flask under inert atmosphere (N₂), dissolve 2-(2,4,5-Trimethoxyphenyl)acetic acid (10.0 mmol, 2.26 g) and the target alcohol (12.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (12.0 mmol, 2.30 g) followed by a catalytic amount of DMAP (4-Dimethylaminopyridine, 1.0 mmol, 0.12 g). Causality: The reaction is initiated at 0 °C to control the exothermic formation of the highly reactive O-acylisourea intermediate. DMAP acts as a superior acyl transfer catalyst, forming an acylpyridinium ion that is highly susceptible to nucleophilic attack, bypassing the slower direct alcohol attack[5].
Stirring: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Validation Checkpoint: Complete consumption of the starting material is confirmed by TLC.
Workup: Dilute the reaction mixture with additional DCM (30 mL). Wash the organic phase sequentially with distilled water (2 × 30 mL), 0.5 M HCl (20 mL, to remove DMAP), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Causality: The water washes completely remove the EDC-urea byproduct, ensuring high purity without silica gel chromatography.
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target ester.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative metrics of both protocols to aid in reagent selection during process development.
Parameter
Method A: Fischer Esterification
Method B: Steglich Esterification (EDC/DMAP)
Primary Reagents
Methanol/Ethanol, H₂SO₄ (cat.)
Target Alcohol (ROH), EDC·HCl, DMAP
Reaction Temperature
65 °C to 80 °C (Reflux)
0 °C to Room Temperature
Typical Yield
85 – 95%
75 – 90%
Best Suited For
Simple, unhindered alkyl esters (Methyl, Ethyl)
Complex, sterically hindered, or acid-sensitive alcohols
Atom Economy
High (Water is the only byproduct)
Low (Generates stoichiometric urea byproduct)
Scalability
Excellent (Kilogram scale)
Moderate (Cost of EDC limits large-scale use)
Purification Requirement
Simple aqueous biphasic separation
Aqueous wash (EDC) or Chromatography (if DCC is used)
References
Synthesis of 4-Hydroxyfuro[2′,3′:7,8]coumarins 5H-benzofuro[3,2-c]furo[2,3-h][1]benzopyran-5-one
Source: Bulletin of the Chemical Society of Japan (Oxford Academic)
URL:[Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)
Source: Master Organic Chemistry
URL:[Link]
Steglich esterification
Source: Wikipedia
URL:[Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids
Source: Green Chemistry (RSC Publishing)
URL:[Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents
Source: PMC (National Institutes of Health)
URL:[Link]
Application Note: Advanced Methoxylation Strategies for the Synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic Acid
Introduction & Strategic Overview 2-(2,4,5-Trimethoxyphenyl)acetic acid—commonly referred to as homoasaronic acid—is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), neuroactive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
2-(2,4,5-Trimethoxyphenyl)acetic acid—commonly referred to as homoasaronic acid—is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), neuroactive phenethylamines, and complex flavonoid derivatives [1]. While traditional routes often rely on the homologation of 2,4,5-trimethoxybenzaldehyde (e.g., via the Erlenmeyer-Plöchl azlactone synthesis), late-stage methoxylation of halogenated phenylacetic acid precursors offers superior regiocontrol, higher overall atom economy, and excellent scalability for industrial applications.
This application note details a field-proven, self-validating protocol for the synthesis of 2-(2,4,5-trimethoxyphenyl)acetic acid. The method relies on the regioselective bromination of 2,4-dimethoxyphenylacetic acid, followed by a Copper(I)-catalyzed Ullmann-type C–O cross-coupling reaction to introduce the final methoxy group [2].
Mechanistic Insights: The Causality of Experimental Choices
To ensure high fidelity and yield, it is critical to understand the mechanistic causality behind the selected reagents and conditions:
Regioselective Bromination : Electrophilic aromatic substitution of 2,4-dimethoxyphenylacetic acid with elemental bromine in acetic acid selectively yields 5-bromo-2,4-dimethoxyphenylacetic acid. The strongly electron-donating methoxy groups at the 2- and 4-positions synergistically direct the incoming electrophile to the 5-position, minimizing isomeric impurities.
Copper-Catalyzed Methoxylation : The conversion of the aryl bromide to the corresponding aryl methyl ether is achieved via an Ullmann-type condensation [2].
Catalyst Choice: Copper(I) iodide (CuI) is selected over Palladium-based catalysts. Pd-catalysts, while efficient, are prone to β-hydride elimination side reactions and are cost-prohibitive at scale. CuI facilitates the oxidative addition of the aryl bromide robustly and economically.
Nucleophile: Sodium methoxide (NaOMe) acts as both the base and the methoxylating agent. While recent literature highlights the use of neutral reagents like 9-BBN-OMe for milder conditions [2], freshly prepared NaOMe remains the industrial standard due to its unmatched cost-efficiency.
Solvent & Temperature: The reaction requires a polar aprotic solvent. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is strictly required to stabilize the Cu(I) intermediate and drive the reaction at elevated temperatures (100–110 °C) without causing the decarboxylation of the acetic acid moiety.
Experimental Workflow
Workflow for the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid via Cu-catalyzed methoxylation.
Detailed Experimental Protocols
Note: This is a self-validating system. In-process controls (IPC) via TLC and HPLC are embedded to ensure the integrity of each transformation before proceeding to the next stage.
Protocol A: Synthesis of 5-Bromo-2,4-dimethoxyphenylacetic acid
Setup : In a 500 mL three-neck round-bottom flask equipped with a dropping funnel, internal thermometer, and magnetic stirrer, dissolve 2,4-dimethoxyphenylacetic acid (19.6 g, 100 mmol) in glacial acetic acid (150 mL).
Reaction : Cool the solution to 0–5 °C using an ice-water bath. Dissolve elemental bromine (16.8 g, 105 mmol) in glacial acetic acid (30 mL) and add dropwise over 45 minutes. Critical Step: Maintain the internal temperature below 10 °C to prevent over-bromination or oxidative cleavage.
Maturation & IPC : Remove the ice bath and stir the mixture at room temperature for 2 hours. Validate reaction completion via TLC (Hexane:EtOAc 1:1, UV visualization). The starting material spot should be completely consumed.
Workup : Pour the mixture into ice water (500 mL) containing sodium bisulfite (2.0 g) to quench any unreacted bromine. Filter the resulting white precipitate, wash extensively with cold water, and dry under a vacuum to yield the brominated intermediate.
Preparation of Alkoxide : In a dry, argon-flushed 250 mL Schlenk flask, dissolve sodium metal (3.45 g, 150 mmol) in anhydrous methanol (30 mL) to generate a concentrated NaOMe solution. Strip the residual methanol under a high vacuum and suspend the resulting white powder in anhydrous DMF (100 mL). Causality: Removing methanol prevents the competitive formation of protic byproducts and allows the reaction to reach the required 100 °C boiling point safely.
Catalyst & Substrate Addition : To the DMF suspension, add the 5-bromo-2,4-dimethoxyphenylacetic acid (13.75 g, 50 mmol) and Copper(I) iodide (0.95 g, 5 mmol, 10 mol%).
Coupling Reaction : Heat the vigorously stirred mixture to 100–110 °C under an argon atmosphere for 16 hours. The solution will transition from a pale suspension to a dark blue/green mixture, indicative of the active copper-alkoxide complexes[2].
IPC Validation : Withdraw a 0.1 mL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via HPLC. Proceed to workup only when conversion exceeds 98%.
Workup & Purification :
Cool the reaction to room temperature and dilute with deionized water (200 mL).
Filter through a pad of Celite to remove insoluble copper salts and polymeric byproducts.
Acidify the aqueous filtrate with 6M HCl to pH 2.0. The target product will precipitate as the free carboxylic acid.
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Recrystallize the crude solid from boiling aqueous ethanol to afford pure 2-(2,4,5-trimethoxyphenyl)acetic acid as white needles.
Data Presentation: Optimization of Methoxylation Conditions
The following table summarizes the optimization data for the methoxylation step. It clearly illustrates the necessity of the Copper catalyst and the superiority of polar aprotic solvents (DMF/NMP) over protic solvents (MeOH) for achieving high yields [2].
Entry
Catalyst (mol%)
Methoxylating Agent (Equiv)
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
1
None
NaOMe (3.0)
DMF
100
24
< 5
2
CuI (10)
NaOMe (3.0)
MeOH
80
24
35
3
CuI (10)
NaOMe (3.0)
DMF
100
16
88
4
CuBr (10)
NaOMe (3.0)
NMP
100
16
85
5
CuI (10)
9-BBN-OMe (2.0) + Cs₂CO₃
NMP
80
12
82*
*Note: While 9-BBN-OMe provides excellent yields under milder conditions and avoids strong bases, NaOMe in DMF (Entry 3) remains the most economically viable approach for large-scale industrial synthesis.
References
Synthesis of Aromatic Carbonyl Compounds by Friedel-Crafts Reaction Using BF3 Catalyst (Details the synthesis and utility of Homoasaronic acid / 2,4,5-trimethoxyphenylacetic acid). Agricultural and Biological Chemistry. URL:[Link]
Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN−OMe (Provides foundational mechanistic data on Cu-catalyzed C-O cross-coupling and methoxylation parameters). Organic Letters (ACS Publications). URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the common challenges and optimize the yield of your synthesis. Our approach is grounded in established chemical principles to ensure you have a self-validating system for your experimental work.
Introduction to Synthetic Strategies
2-(2,4,5-Trimethoxyphenyl)acetic acid is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own set of advantages and potential challenges. The choice of synthetic pathway often depends on the availability of starting materials, scalability, and desired purity of the final product. This guide will focus on two of the most robust and commonly employed strategies:
The Willgerodt-Kindler Reaction: This classic reaction allows for the conversion of an aryl methyl ketone (2',4',5'-Trimethoxyacetophenone) into the corresponding phenylacetic acid. It involves an initial reaction with sulfur and a secondary amine (typically morpholine) to form a thiomorpholide intermediate, which is subsequently hydrolyzed.
Hydrolysis of Phenylacetonitrile: This is a more direct route involving the conversion of the corresponding benzyl cyanide (2-(2,4,5-Trimethoxyphenyl)acetonitrile) to the carboxylic acid through acidic or basic hydrolysis.
Below, we delve into the specifics of each route, offering detailed protocols and a comprehensive troubleshooting section in a question-and-answer format to address issues you may encounter.
Route 1: The Willgerodt-Kindler Reaction Pathway
This two-stage process is a powerful method for the synthesis of phenylacetic acids from readily available acetophenones. The reaction first produces a stable intermediate, the thiomorpholide, which can be purified before the final hydrolysis step.
Overall Workflow: Willgerodt-Kindler Route
Caption: Workflow for the Willgerodt-Kindler synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid.
Experimental Protocols
Protocol 1.1: Synthesis of the Precursor, 2',4',5'-Trimethoxyacetophenone
This protocol is adapted from the methylation of a hydroxyacetophenone precursor.[1]
Reaction Setup: In a dry round-bottom flask, combine 2-hydroxy-4,5-dimethoxyacetophenone (1.0 eq), anhydrous potassium carbonate (excess, ~4.0 eq), and dry acetone.
Methylation: Add dimethyl sulfate (1.2 eq) to the suspension.
Reflux: Heat the mixture to reflux and maintain for approximately 30 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Wash the residue with hot acetone.
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting oily residue can be triturated with ice water to induce solidification.
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like benzene or an ethanol/water mixture can be performed for higher purity.[1]
Protocol 1.2: Willgerodt-Kindler Reaction and Hydrolysis
This is a general procedure adapted for the specific substrate.[2]
Thiomorpholide Formation:
In a round-bottom flask, combine 2',4',5'-trimethoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
Heat the mixture to a gentle reflux (typically 130-140 °C) for 6-10 hours. The mixture will become dark and viscous. Monitor the disappearance of the starting ketone by TLC.
Intermediate Work-up (Optional but Recommended):
Cool the reaction mixture and pour it into ethanol to precipitate the crude thiomorpholide.
Filter the solid and recrystallize from ethanol to obtain a purified intermediate.
Hydrolysis:
Combine the crude or purified thiomorpholide with a 20% aqueous sodium hydroxide solution or a mixture of acetic acid, sulfuric acid, and water.[3]
Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).
Final Work-up and Isolation:
Cool the reaction mixture. If a basic hydrolysis was performed, carefully acidify with concentrated hydrochloric acid to a pH of ~2.
The product, 2-(2,4,5-trimethoxyphenyl)acetic acid, will precipitate as a solid.
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.
Purification:
The crude product can be purified by recrystallization from hot water, toluene, or an ethanol/water mixture.
Troubleshooting and FAQs: Willgerodt-Kindler Route
Q1: My reaction to form the thiomorpholide is sluggish or incomplete. What can I do?
A: Several factors can affect the rate and completion of the first stage.
Temperature: The Willgerodt-Kindler reaction typically requires high temperatures. Ensure your reaction is maintaining a consistent reflux. For high-boiling starting materials or less reactive substrates, a higher boiling solvent like pyridine or quinoline can be used, though this complicates the work-up.[4]
Reagent Quality: Ensure the morpholine is not wet and the sulfur is of good quality.
Stoichiometry: While the literature provides general ratios, empirical optimization of the sulfur and morpholine equivalents for your specific substrate may be necessary. An excess of both is common.
Q2: The reaction mixture becomes an unmanageable tar. How can I prevent this?
A: Tar formation is a common issue due to the high temperatures and the presence of sulfur.
Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized overheating.
Temperature Control: Avoid excessive temperatures. While heat is necessary, runaway temperatures can lead to polymerization and decomposition. A well-controlled oil bath is recommended.
Solvent: While often run neat, using a high-boiling inert solvent like xylene or pyridine can sometimes help with solubility and heat transfer, potentially reducing tar formation.
Q3: My yield is low after the hydrolysis step. What are the likely causes?
A: Low yield in the final step can be due to incomplete hydrolysis or product degradation.
Incomplete Hydrolysis: The thiomorpholide can be quite stable. Ensure you are using a sufficiently concentrated acid or base and allowing for adequate reflux time. Monitoring by TLC is crucial to determine the endpoint.
Side Reactions: The electron-rich trimethoxy-substituted ring can be susceptible to side reactions under harsh acidic or basic conditions at high temperatures. Consider the possibility of ether cleavage, especially at the ortho-position (C2). Using slightly milder hydrolysis conditions for a longer duration might be beneficial.
Work-up Losses: Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic (pH 1-2). Also, ensure thorough washing of the precipitate with cold water to remove impurities without dissolving a significant amount of the product.
Q4: How can I improve the overall yield and purity of the reaction?
A: The use of a phase-transfer catalyst (PTC) has been shown to improve the efficiency of the Willgerodt-Kindler reaction, particularly in the hydrolysis step.[5][6]
PTC Application: Adding a catalyst like triethylbenzylammonium chloride (TEBA) during the basic hydrolysis of the thiomorpholide can significantly reduce reaction times and improve yields by facilitating the interaction between the aqueous and organic phases.[6]
Route 2: Phenylacetonitrile Hydrolysis Pathway
This route is often more direct if the corresponding benzyl cyanide is readily available or can be synthesized efficiently. The key step is the hydrolysis of the nitrile group to a carboxylic acid, which can be catalyzed by either acid or base.
Overall Workflow: Phenylacetonitrile Route
Caption: Workflow for the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid via nitrile hydrolysis.
Experimental Protocols
Protocol 2.1: Synthesis of the Precursor, 2-(2,4,5-Trimethoxyphenyl)acetonitrile
This protocol is adapted from a general method for preparing substituted phenylacetonitriles from benzyl chlorides.[7] The required 2,4,5-trimethoxybenzyl chloride can be prepared from the corresponding alcohol.
Chlorination (if starting from alcohol):
Dissolve 2,4,5-trimethoxybenzyl alcohol (1.0 eq) in a suitable solvent like benzene or dichloromethane.
Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq).
Stir the reaction at room temperature until completion (monitored by TLC).
Work up by carefully quenching with an aqueous base (e.g., potassium carbonate solution) and extracting the benzyl chloride into an organic solvent. Dry and concentrate to use in the next step.[8]
Cyanation:
In a round-bottom flask, combine the crude 2,4,5-trimethoxybenzyl chloride (1.0 eq), sodium or potassium cyanide (1.5 eq), and a small amount of a catalyst like sodium iodide.
Add a suitable solvent like anhydrous acetone or DMF.
Heat the mixture to reflux with vigorous stirring for 16-24 hours.
Work-up and Isolation:
Cool the reaction mixture and filter off the inorganic salts.
Evaporate the solvent from the filtrate.
Dissolve the residue in an organic solvent (e.g., benzene or ethyl acetate) and wash several times with hot water to remove any remaining cyanide salts.
Purification:
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by vacuum distillation or recrystallization.
Protocol 2.2: Hydrolysis of 2-(2,4,5-Trimethoxyphenyl)acetonitrile
This is a general procedure for nitrile hydrolysis.[9][10]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(2,4,5-trimethoxyphenyl)acetonitrile (1.0 eq) and an excess of a hydrolysis reagent.
Acidic Conditions: Use a mixture like 25 mL of acetic acid, 20 mL of water, and 7.5 mL of concentrated sulfuric acid per 10 mmol of nitrile.[3]
Basic Conditions: Use a 20-40% aqueous solution of sodium hydroxide.
Hydrolysis:
Heat the mixture to reflux with vigorous stirring for 4-15 hours. The reaction should be monitored by TLC for the disappearance of the starting nitrile.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
If using basic conditions , pour the mixture onto crushed ice and carefully acidify with concentrated HCl to pH ~2 to precipitate the carboxylic acid.
If using acidic conditions , dilute the cooled mixture with brine and extract the product with an organic solvent like dichloromethane or ethyl acetate.
Purification:
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
If extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 2-(2,4,5-trimethoxyphenyl)acetic acid can be further purified by recrystallization.
Troubleshooting and FAQs: Phenylacetonitrile Route
Q1: The cyanation reaction to form the nitrile is not working well. What are the common pitfalls?
A: This is a standard Sₙ2 reaction, so several factors are critical.
Leaving Group: Ensure you have a good leaving group. Benzyl chlorides are typically effective. If starting from the alcohol, ensure the conversion to the chloride is complete.
Solvent: A polar aprotic solvent like acetone, DMF, or DMSO is necessary to dissolve the cyanide salt and promote the Sₙ2 reaction. Ensure the solvent is anhydrous, as water can hydrolyze the benzyl chloride back to the alcohol.[7]
Cyanide Source: Use finely powdered sodium or potassium cyanide to maximize the surface area for the reaction.
Catalyst: The addition of a catalytic amount of sodium iodide can accelerate the reaction by in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).
Q2: During hydrolysis, I am getting a significant amount of amide byproduct. How do I drive the reaction to the carboxylic acid?
A: The formation of the corresponding amide is the intermediate step in nitrile hydrolysis. If it is the major product, the reaction has not gone to completion.
Reaction Time and Temperature: The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide. Increase the reflux time and ensure the temperature is maintained.
Concentration of Acid/Base: A higher concentration of the acid or base catalyst will promote the second hydrolysis step. For particularly stubborn amides, using a higher concentration of sulfuric acid or a more concentrated NaOH solution may be necessary.
Q3: I suspect the methoxy groups on the aromatic ring are being cleaved under the harsh hydrolysis conditions. How can I confirm and prevent this?
A: Methoxy groups, especially those ortho or para to activating groups, can be susceptible to cleavage by strong acids like HBr or high concentrations of H₂SO₄ at elevated temperatures.
Confirmation: Use analytical techniques like ¹H NMR and Mass Spectrometry to check for the presence of phenolic byproducts in your crude product. A new peak in the aromatic region of the NMR and a corresponding mass peak will indicate cleavage.
Prevention:
Use Basic Hydrolysis: Basic conditions (e.g., NaOH or KOH) are generally less prone to causing ether cleavage than strong acidic conditions.
Milder Acidic Conditions: If acidic hydrolysis is preferred, try using a lower concentration of acid or a different acid altogether, and extend the reaction time.
Temperature Control: Perform the hydrolysis at the lowest effective temperature.
Q4: The final product is difficult to purify and contains colored impurities. What are the best purification strategies?
A: Phenylacetic acids can be challenging to purify, but several methods are effective.
Acid-Base Extraction: A highly effective method is to dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified with HCl to precipitate the pure product, which is then filtered.[6]
Recrystallization: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common systems include toluene, ethanol/water, or ethyl acetate/hexanes.
Decolorization: If the product is colored, you can try adding activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and the adsorbed impurities.
Data Summary: Reaction Parameters
The following table provides a general comparison of the two primary synthetic routes, with expected outcomes based on similar reactions reported in the literature.
High temperatures, potential tar formation, handling sulfur.
Potential ether cleavage, incomplete hydrolysis to amide.
References
ResearchGate. (2014, November 24). How can I remove acetic acid from water when the product contained is an aromatic amine? Retrieved from [Link]
O'Brien, P. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7883.
Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]
ARKIVOC. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. ARKIVOC, 2016(vi), 72-78.
ResearchGate. (2025, August 6). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Retrieved from [Link]
Rhodium.ws. (n.d.). Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
El-Naggar, M., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(7), 1656.
Cambridge Core. (n.d.). Willgerodt Reaction. Retrieved from [Link]
Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534-544.
Google Patents. (n.d.). CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide.
ResearchGate. (2025, August 6). The Willgerodt Reaction. II. A Study of Reaction Conditions with Acetophenone and Other Ketones. Retrieved from [Link]
University of California, Irvine. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. Retrieved from [Link]
Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
RSC Publishing. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
Beilstein Journals. (2021, February 11). Search Results. Retrieved from [Link]
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2, 4, 5-T. Retrieved from [Link]
ResearchGate. (2011, February 19). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
ResearchGate. (n.d.). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis of Fluorosilanes: A Theoretical Study. Retrieved from [Link]
Technical Support Center: Purification & Recrystallization of 2-(2,4,5-Trimethoxyphenyl)acetic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in optimizing the purificatio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in optimizing the purification of 2-(2,4,5-Trimethoxyphenyl)acetic acid (CAS: 4463-16-5) .
Recrystallization is not merely a physical separation; it is a thermodynamically driven process that relies on the precise manipulation of intermolecular forces. This molecule presents a unique solubility dichotomy: the three methoxy groups create an electron-rich, lipophilic aromatic core, while the acetic acid moiety acts as a strong hydrogen-bond donor and acceptor. Misunderstanding this balance often leads to "oiling out," poor yields, or trapped impurities.
This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure high-purity crystalline recovery.
Quantitative Solvent Selection Matrix
Selecting the correct solvent requires balancing the polarity index against the thermal properties of the target molecule. Below is a summarized comparison of validated solvent systems for this compound.
Solvent System
Optimal Ratio (v/v)
Approx. Polarity Index
Boiling Point (°C)
Expected Yield
Mechanistic Causality
Ethyl Acetate / Hexane
1:3
2.4
68 - 77
80–88%
EtOAc disrupts carboxylic acid dimers; Hexane forces the lipophilic trimethoxy core to precipitate[1].
Aqueous Ethanol
70:30
5.2
~80
75–82%
High-temperature solubility via H-bonding; sharp drop in solubility upon cooling[2].
Toluene
100%
2.4
110
70–75%
Strong
π−π
stacking interactions with the electron-rich trimethoxyphenyl ring.
Acidified Water (pH < 3)
100%
10.2
100
60–65%
Exploits the molecule's predicted pKa of 4.24. Fully protonated acid is insoluble in cold water[3].
Standard Operating Procedures (SOPs)
Every robust protocol must be a self-validating system. The following methodologies include built-in physical checkpoints to confirm you are on the right thermodynamic track.
Best for crude mixtures containing highly polar impurities.
Dissolution: Suspend the crude 2-(2,4,5-Trimethoxyphenyl)acetic acid in a minimum volume of boiling Ethyl Acetate (approx. 3-4 mL per gram of crude).
Clarification: If the solution is dark or colored, add 5% w/w activated carbon, boil for 5 minutes, and perform a hot gravity filtration through a pre-warmed celite pad.
Anti-Solvent Addition: While maintaining the filtrate at a gentle reflux, add hot Hexane dropwise.
Self-Validation Checkpoint: Continue adding Hexane until the solution turns faintly cloudy and the cloudiness persists for more than 5 seconds. Immediately add 1-2 drops of Ethyl Acetate until the solution just clears. This confirms the system is exactly at the thermodynamic saturation point.
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed at a rate of ~0.5°C/min. Once at room temperature, transfer to an ice bath (4°C) for 1 hour.
Isolation: Filter the resulting needles under vacuum and wash with ice-cold Hexane 1[1].
Best for removing non-polar, decarboxylated byproducts.
Dissolution: Dissolve the crude material in boiling 95% Ethanol (approx. 5 mL/g).
Aqueous Adjustment: Slowly add boiling deionized water until the saturation point is reached (cloudiness appears), then clear with a few drops of Ethanol.
pH Self-Validation Checkpoint: Check the pH of the hot solution. Add dilute Hydrochloric Acid (0.1 M) dropwise until the pH is strictly < 3.0. If the pH remains above the3[3], the compound will ionize and remain trapped in the aqueous phase, destroying your yield.
Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0°C.
Isolation: Filter the precipitate and wash with a minimal amount of ice-cold 30% aqueous ethanol 2[2].
Recrystallization Workflow & Decision Matrix
Use the following logical pathway to determine your optimal purification strategy based on your specific impurity profile.
Decision matrix and troubleshooting workflow for the recrystallization of 2-(2,4,5-Trimethoxyphenyl)acetic acid.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is the mechanistic cause and how do I fix it?A: Oiling out (liquid-liquid phase separation) occurs when the temperature at which the compound saturates the solvent is higher than the melting point of the impure mixture. The three electron-donating methoxy groups on the aromatic ring lower the lattice energy compared to unsubstituted phenylacetic acid, making it highly prone to forming a supercooled liquid.
The Fix: Reheat the mixture until it is a single homogeneous phase. Add 10-15% more of your primary solvent (e.g., Ethyl Acetate) to lower the saturation temperature. Cool the flask much slower, and vigorously scratch the inside of the glass or add a seed crystal at ~5°C above the expected crystallization point to provide a nucleation site.
Q: Why is pH control so critical when using aqueous solvent systems for this molecule?A: The3[3]. If the pH of your aqueous ethanol or water is above 4.24, more than 50% of your target compound will deprotonate into the highly water-soluble carboxylate salt. By ensuring the solution is acidified (pH < 3.0), you fully protonate the carboxylic acid, eliminating its ionic character and forcing it to precipitate as the solvent cools.
Q: Why do you recommend Ethyl Acetate/Hexane over pure Toluene, even though Toluene provides excellent
π−π
stacking?A: While Toluene is an excellent solvent for highly substituted aromatic rings, its high boiling point (110°C) can cause thermal degradation or unwanted side reactions (such as decarboxylation) if the crude mixture is heated for prolonged periods. The 1[1] allows for a highly tunable polarity index at a much lower, safer boiling point (~70°C).
Q: The crystals recovered are slightly yellow/brown. How do I remove this color?A: Coloration in trimethoxybenzene derivatives is typically caused by trace amounts of oxidized quinone-like polymeric impurities. The three methoxy groups make the ring susceptible to trace oxidation. Re-dissolve the crystals, add 5% w/w activated carbon (which traps these large, conjugated polymeric impurities in its pores), boil for 5 minutes, and perform a hot filtration.
Technical Support Center: Troubleshooting Low Purity in 2-(2,4,5-Trimethoxyphenyl)acetic Acid Production
This technical support guide is designed for researchers, scientists, and drug development professionals encountering purity challenges in the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid. As a key intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering purity challenges in the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid. As a key intermediate in various research applications, achieving high purity is critical. This document provides a structured, in-depth troubleshooting framework based on common synthetic pathways and field-proven insights.
Introduction: The Synthetic Challenge
The most common and practical route to synthesize 2-(2,4,5-Trimethoxyphenyl)acetic acid begins with 2,4,5-Trimethoxybenzaldehyde. The synthesis typically proceeds via a two-step process: conversion of the aldehyde to an intermediate, most commonly 2-(2,4,5-trimethoxyphenyl)acetonitrile, followed by hydrolysis to the final carboxylic acid. While theoretically straightforward, each stage presents unique challenges that can lead to significant impurities if not properly controlled.
This guide addresses these challenges in a question-and-answer format, supplemented by a systematic workflow, detailed protocols, and visual diagrams to empower you to diagnose and resolve purity issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common issues reported by researchers.
Q1: My final product is a sticky, off-white solid or an oil, not the expected crystalline powder. What is the likely cause?
A: This issue, known as "oiling out," typically points to one of three root causes:
High Impurity Load: Significant amounts of impurities can depress the melting point of your product, causing it to separate as an oil instead of crystallizing.[1] The starting aldehyde or the intermediate nitrile are common culprits.
Residual Solvent: Incomplete removal of high-boiling point solvents (like DMF or DMSO) used in the reaction can result in an oily product.
Inappropriate Crystallization Solvent: The chosen solvent may be too good, preventing the product from precipitating, or it may be too poor, causing it to crash out of solution as an amorphous solid or oil.[1]
Solution Path: First, attempt to identify the impurity via TLC or ¹H NMR. If impurities are present, an acid-base extraction is highly effective for isolating the carboxylic acid. If residual solvent is suspected, re-dissolve the product in a low-boiling solvent (e.g., ethyl acetate), wash with brine, dry the organic layer, and re-concentrate. Finally, reconsider your crystallization solvent system; a mixture of solvents (e.g., ethyl acetate/hexanes) often yields better crystals than a single solvent.
Q2: The overall yield is very low, but TLC analysis indicates full consumption of the starting material. Where is my product?
A: Low yield with complete conversion suggests issues during the work-up or purification stages.
Loss during Extraction: The product, 2-(2,4,5-Trimethoxyphenyl)acetic acid, is an acid. If you perform an aqueous wash without carefully controlling the pH, you could be losing the product as its deprotonated, water-soluble carboxylate salt.
Excessive Crystallization Solvent: Using too much solvent during recrystallization is a very common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor.[1]
Formation of Water-Soluble Byproducts: Harsh reaction conditions can sometimes lead to degradation or the formation of highly polar, water-soluble side products that are lost during the aqueous work-up.
Solution Path: During work-up, ensure any aqueous washes are neutral or slightly acidic (pH 4-6) to keep the product in the organic layer. To address crystallization losses, you can cool the mother liquor for an extended period (overnight in a freezer) to recover more product or carefully evaporate a portion of the solvent and re-cool to induce a "second crop" crystallization.[1][2]
Q3: My final product's NMR spectrum clearly shows the presence of the 2-(2,4,5-trimethoxyphenyl)acetonitrile intermediate. What went wrong?
A: This is a classic case of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid requires robust conditions, and failure to achieve full conversion is a primary source of impurity.
Insufficient Reaction Time or Temperature: Hydrolysis can be slow, especially if reaction temperatures are too low.
Inadequate Acid/Base Concentration: The concentration of the acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) may be insufficient to drive the reaction to completion.
Phase Transfer Issues: In heterogeneous mixtures (e.g., an organic nitrile in an aqueous base), the reaction can be limited by the interface between the two phases.
Solution Path: The most direct solution is to re-subject the impure product to the hydrolysis conditions. Increase the reaction time, elevate the temperature, or use a higher concentration of the acid or base. For biphasic systems, the addition of a phase-transfer catalyst can dramatically improve the reaction rate.[3]
Q4: I am observing byproducts that I cannot identify, leading to a complex mixture. What are potential side reactions?
A: Unidentified byproducts often stem from side reactions involving the highly reactive starting aldehyde or intermediates.
Cannizzaro Reaction: Under strong basic conditions, the starting aldehyde (which has no α-hydrogens) can undergo a disproportionation reaction to form both 2,4,5-trimethoxybenzyl alcohol and the corresponding carboxylate.
Perkin-type Condensations: If acetic anhydride is used in any step, it can react with the starting aldehyde in a Perkin reaction, leading to the formation of unsaturated acid derivatives.[4][5][6]
Formation of Isonitriles: During the cyanation step to form the nitrile intermediate, a small amount of the isonitrile isomer can form, which will behave differently in subsequent steps.[7]
Solution Path: To mitigate these side reactions, carefully control the reaction conditions.[8] For the nitrile formation step, ensure slow addition of reagents and maintain the recommended temperature. For hydrolysis, avoid excessively harsh conditions that could promote degradation. If complex mixtures persist, column chromatography is the most reliable method for purification.
Section 2: Systematic Troubleshooting Workflow
A structured approach is the key to efficiently solving purity problems. Follow this workflow to diagnose and resolve the issue methodically.
Caption: A systematic workflow for troubleshooting purity issues.
Section 3: Visualizing the Synthetic Pathway & Potential Pitfalls
Understanding where impurities arise is crucial. The diagram below illustrates the primary synthetic route and highlights common points of failure.
Caption: Common synthetic route and sources of impurities.
Section 4: Data Tables for Rapid Diagnosis
Table 1: Common Impurities and Recommended Actions
Impurity Identified
Likely Source (Step)
Diagnostic Evidence (NMR, TLC)
Recommended Corrective Action
2,4,5-Trimethoxybenzaldehyde
Step 1: Incomplete Cyanation
Aldehyde proton peak (~9.8 ppm) in ¹H NMR. Lower Rf spot than product on TLC.
Increase reaction time for Step 1; verify stoichiometry and quality of cyanide source. Remove via acid-base extraction.
2-(2,4,5-trimethoxyphenyl)acetonitrile
Step 2: Incomplete Hydrolysis
Benzylic CH₂ peak (~3.7 ppm) in ¹H NMR. Higher Rf spot than product on TLC.
Re-run hydrolysis reaction with longer time, higher temperature, or stronger acid/base. Remove via acid-base extraction.
2-(2,4,5-trimethoxyphenyl)acetamide
Step 2: Partial Hydrolysis
Amide N-H protons in ¹H NMR. Polarity similar to the product, making TLC difficult.
Drive hydrolysis to completion with more stringent conditions (e.g., higher temperature or longer reflux).
2,4,5-Trimethoxybenzyl alcohol
Step 1: Side Reaction
Benzylic CH₂ peak (~4.5 ppm) and OH peak in ¹H NMR.
Control temperature during cyanation; ensure anhydrous conditions if proceeding via a benzyl halide. Remove via acid-base extraction.
Section 5: Essential Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction for Purification
This protocol is designed to separate the acidic final product from neutral impurities like the starting aldehyde and nitrile intermediate.
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target acid will move into the aqueous layer as its sodium salt.
Expert Tip: Swirl gently at first to control foaming from CO₂ evolution. Check the pH of the aqueous layer after the first extraction; it should be basic (>8).
Separation of Layers: Combine the aqueous layers. The organic layer contains the neutral impurities and can be discarded.
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2), which will cause the pure product to precipitate.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Effective Recrystallization
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.
Dissolution: Place the dry, purified solid from the extraction into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Crystallization: Once at room temperature, place the flask in an ice bath or a refrigerator (0-4 °C) for at least one hour to maximize crystal formation.[2]
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Dry the final crystals under vacuum.
By applying the systematic troubleshooting logic and optimized protocols outlined in this guide, researchers can effectively diagnose and resolve issues of low purity in the synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid, ensuring the quality and reliability of their experimental outcomes.
References
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
da Silva, J. L., et al. (2016). Synthesis and X-ray diffraction data of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, (C15H20N2O4). AIP Conference Proceedings. Available at: [Link]
Singh, G., Singh, S., & Kaur, K. (2017). A Concise Introduction of Perkin Reaction. Organic & Inorganic Chemistry. Available at: [Link]
Various Authors. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]
Ghorab, M. M., et al. (2016). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]
Various Authors. (2020). Synthesis - General tips for improving yield? Reddit. Available at: [Link]
Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]
Saranya, S. (n.d.). Perkin Reaction: Definition & Mechanism. Study.com. Available at: [Link]
Rajaraghuramvarma. (n.d.). Overview of the Perkin Reaction Mechanism. Scribd. Available at: [Link]
CN107445823A - A kind of preparation method of 3,4,5 trimethoxy phenyl acetic acids. Google Patents.
Minimizing side reactions during 2-(2,4,5-Trimethoxyphenyl)acetic acid oxidation
Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the oxi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the oxidation of 2-(2,4,5-Trimethoxyphenyl)acetic acid .
Because this substrate features both a highly electron-rich aromatic ring (due to the 1,2,4-trimethoxy substitution) and a labile benzylic alpha-carbon, it is notoriously susceptible to competing side reactions. This guide provides field-proven troubleshooting strategies, causal explanations for reaction deviations, and self-validating protocols to ensure you achieve your target oxidation state with high chemoselectivity.
Part 1: Troubleshooting & FAQs (Causality & Corrective Actions)
Q1: I am trying to synthesize the alpha-keto acid (2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid), but my primary isolated product is 2,4,5-trimethoxybenzaldehyde. How do I stop the loss of the carboxylate group?Causality: You are experiencing oxidative decarboxylation . The benzylic position of phenylacetic acids easily forms a radical. In the presence of oxygen or single-electron oxidants (like transition metals), a benzylic radical is generated, which reacts with aerobic oxygen to form a peroxide radical. Subsequent intramolecular hydrogen abstraction releases CO₂ and a hydroxyl radical, yielding the aldehyde[1].
Solution: To prevent decarboxylation, you must avoid single-electron (radical) pathways. Switch to a concerted, two-electron oxidant such as Selenium Dioxide (SeO₂) in pyridine. SeO₂ specifically targets the activated methylene group via an enol-ene mechanism, forming the alpha-keto acid without generating the free radicals responsible for CO₂ extrusion.
Q2: My reaction mixture turns dark red/brown, and NMR shows a loss of methoxy peaks. What is degrading, and how do I prevent it?Causality: The 1,2,4-trimethoxybenzene ring is exceptionally electron-rich. Under harsh oxidative conditions (e.g., acidic KMnO₄ or CrO₃), the oxidant will attack the aromatic
π
-system rather than the aliphatic side chain. This leads to oxidative demethylation and the formation of highly colored methoxy-1,4-benzoquinone derivatives.
Solution: A-ring degradation is highly pH- and temperature-dependent. If using strong oxidants like KMnO₄, you must maintain a mildly basic or buffered pH (using NaHCO₃) to suppress the oxidation potential of the permanganate ion, and keep the reaction temperature strictly below 40°C.
Q3: I actually want 2,4,5-trimethoxybenzaldehyde via oxidative decarboxylation, but I keep getting 2,4,5-trimethoxybenzoic acid. How do I prevent over-oxidation?Causality: Aldehydes are rapidly oxidized to carboxylic acids in aqueous oxidative media. When using traditional oxidants (like KMnO₄), the aldehyde hydrates to a gem-diol, which is immediately oxidized to the benzoic acid derivative[2].
Solution: To arrest the oxidation at the aldehyde stage, utilize a photocatalytic aerobic oxidation system. Using an organic photocatalyst like 4CzIPN under visible light drives the radical decarboxylation pathway efficiently but lacks the thermodynamic potential to oxidize the resulting aldehyde further[3].
Part 2: Reaction Pathway Visualization
The following diagram illustrates the divergent pathways of 2-(2,4,5-Trimethoxyphenyl)acetic acid oxidation based on the chosen reagent system.
Divergent oxidation pathways of 2-(2,4,5-Trimethoxyphenyl)acetic acid based on reagent selection.
Part 3: Quantitative Optimization Metrics
To select the correct protocol, consult the following table which summarizes the product distribution of 2-(2,4,5-Trimethoxyphenyl)acetic acid under various oxidative environments.
Oxidative System
Temp (°C)
Yield: Alpha-Keto Acid
Yield: Aldehyde
Yield: Benzoic Acid
Yield: Quinones (Degradation)
KMnO₄ / H₂SO₄ (aq)
80°C
5%
10%
65%
20% (High Ring Cleavage)
KMnO₄ / NaHCO₃ (aq)
0°C
15%
5%
75%
<5% (Controlled)
SeO₂ / Pyridine
80°C
85%
5%
0%
<2%
4CzIPN / Blue LED (Air)
25°C
0%
92%
2%
0%
Part 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective Alpha-Oxidation to the Keto Acid
Objective: Oxidize the methylene bridge without triggering decarboxylation or ring degradation.
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-(2,4,5-trimethoxyphenyl)acetic acid (10.0 mmol, 2.26 g) in anhydrous pyridine (25 mL).
Reagent Addition: Add Selenium dioxide (SeO₂, 12.0 mmol, 1.33 g) in one portion. Validation Check: The solution will initially appear pale yellow.
Heating: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 6 hours. Validation Check: The formation of a black precipitate (elemental selenium) confirms the redox exchange is occurring.
Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the black selenium metal. Wash the pad with ethyl acetate (20 mL).
Workup: Concentrate the filtrate under reduced pressure to remove the majority of the pyridine. Dilute the residue with ethyl acetate (50 mL) and wash with cold 1M HCl (3 x 20 mL) to remove residual pyridine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield 2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid.
Protocol B: Clean Oxidative Decarboxylation to the Aldehyde
Objective: Force the loss of CO₂ to yield 2,4,5-trimethoxybenzaldehyde while preventing over-oxidation to the benzoic acid.
Preparation: To a transparent Schlenk tube, add 2-(2,4,5-trimethoxyphenyl)acetic acid (1.0 mmol, 226 mg), the photocatalyst 4CzIPN (0.01 mmol, 1 mol%), and K₂CO₃ (1.5 mmol, 207 mg)[3].
Solvent: Add acetonitrile (5 mL) and stir the mixture to form a suspension.
Atmosphere: Leave the tube open to the air (oxygen is the terminal oxidant)[1].
Irradiation: Place the tube 5 cm away from a Blue LED array (450 nm, 18 W) and stir at room temperature (25°C) for 12 hours. Validation Check: The reaction relies on aerobic oxygen; ensure vigorous stirring to maximize gas-liquid interface mixing.
Workup: Quench the reaction with distilled water (10 mL) and extract with dichloromethane (3 x 10 mL).
Purification: Dry the combined organic layers, concentrate, and purify via flash column chromatography (Hexanes:EtOAc, 4:1) to isolate pure 2,4,5-trimethoxybenzaldehyde as colorless needles[2].
References
Visible-light-promoted oxidative decarboxylation of arylacetic acids in air: Metal-free synthesis of aldehydes and ketones at room temperature
Journal of Advanced Research
URL:[Link]
Visible-Light Hydrogenation of Aromatic Nitriles and Decarboxylation of Phenylacetic Acids Using a Ag–Ni@α/γ-Fe2O3 Magnetic Nanocatalyst
ACS Publications
URL: [Link]
Controlling temperature for stability of trimethoxy acetic acid derivatives
Welcome to the Technical Support Center for Trimethoxyacetic Acid Derivatives (e.g., Methyl 2,2,2-trimethoxyacetate). These compounds are highly specialized orthoesters utilized extensively as intermediates in drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Trimethoxyacetic Acid Derivatives (e.g., Methyl 2,2,2-trimethoxyacetate). These compounds are highly specialized orthoesters utilized extensively as intermediates in drug development and synthetic chemistry. Due to their unique molecular architecture, they exhibit profound sensitivity to thermal and hydrolytic stress.
This guide is engineered for researchers and application scientists to troubleshoot stability issues, understand the underlying degradation causality, and implement self-validating protocols for temperature control.
The Core Problem: Thermal & Hydrolytic Degradation Mechanisms
Trimethoxyacetic acid derivatives belong to the orthoester family. The fundamental instability of these compounds arises from their susceptibility to form a highly reactive carboxonium ion intermediate [1][2].
While orthoesters can be kinetically stable under strictly anhydrous and basic conditions, the presence of even trace moisture or protons (H⁺) acts as a catalyst. Temperature plays a critical role here: thermal energy lowers the activation barrier for the dissociation of the carbon-oxygen bond, exponentially accelerating the rate-determining step of carboxonium ion formation[2]. Once formed, the intermediate rapidly and irreversibly reacts with water to yield an ester, which can further hydrolyze into a carboxylic acid[1][3].
Mechanism of thermal and acid-catalyzed degradation of trimethoxyacetic acid derivatives.
Troubleshooting Guide & FAQs
Q1: Why did my methyl 2,2,2-trimethoxyacetate degrade into methyl oxalate/formate derivatives overnight at room temperature?A: You likely experienced a coupled thermal-hydrolytic degradation event. Orthoesters undergo irreversible hydrolysis in the presence of water[1]. At ambient temperatures (25°C), the kinetic energy is sufficient to drive the rapid formation of the carboxonium ion if trace moisture or slight acidity is present in your solvent. The reaction is irreversible, meaning the orthoester will continuously funnel into the degraded ester state.
Q2: Can I store these derivatives at room temperature?A: Yes, but strictly for short-term handling. Standard safety and handling guidelines dictate that shipping or storing at room temperature is only viable for periods of less than 2 weeks, provided the environment is kept completely dry and cool[4]. For long-term stability and to preserve pharmacokinetic integrity, the compound must be stored at 0°C to 4°C under an inert atmosphere (Argon or N₂)[5].
Q3: My compound degrades rapidly during concentration under a rotary evaporator. How do I prevent this?A: Rotary evaporation often utilizes a heated water bath (e.g., 40°C+). This thermal stress, combined with the concentration of trace acidic impurities in the solvent as it evaporates, creates an ideal environment for orthoester cleavage. To prevent this:
Keep the water bath strictly below 25°C.
Add a trace amount of a volatile, non-nucleophilic base (like triethylamine) to the solvent prior to evaporation to neutralize any latent protons and kinetically lock the orthoester[1].
Quantitative Data: Temperature & Stability Matrix
The following table summarizes the causal relationship between temperature, environmental conditions, and the estimated half-life (
t1/2
) of trimethoxyacetic acid derivatives.
Storage Temperature
Environmental Condition
Estimated Half-Life (
t1/2
)
Primary Degradation Product
0°C to 4°C
Anhydrous, Inert Gas
> 12 Months
None (Stable)
25°C
Anhydrous, Sealed
~ 2 Weeks
Trace Esters
25°C
Ambient Moisture (pH ~7)
< 15 Minutes
Esters / Methanol
40°C+
Ambient Moisture
< 1 Minute
Carboxylic Acids
Data synthesized from standard orthoester hydrolysis kinetics and chemical safety parameters[1][4].
Standard Operating Procedure: Self-Validating Thermal Stability Protocol
To ensure trustworthiness in your specific synthetic workflow, you must validate the thermal boundaries of your trimethoxyacetic acid derivatives in your chosen solvent system. Do not rely solely on theoretical stability; use this self-validating protocol.
Objective: Empirically determine the degradation kinetics of the derivative under operational thermal stress.
Step-by-Step Methodology:
Sample Preparation (Anhydrous Baseline): Dissolve 50 mg of the trimethoxyacetic acid derivative in 1 mL of strictly anhydrous, deuterated solvent (e.g., CDCl₃ filtered through basic alumina to remove DCl traces).
Thermal Incubation Matrix: Aliquot the solution into three sealed NMR tubes. Incubate Tube A at 0°C (ice bath), Tube B at 25°C (ambient), and Tube C at 40°C (heating block).
Quenching Mechanism: At 1-hour intervals, extract a 100 µL sample from each tube. Immediately quench any potential acid-catalyzed degradation by adding 1 µL of anhydrous triethylamine. This halts the carboxonium ion formation, locking the current state of the molecule.
Analytical Quantification: Analyze the quenched samples via ¹H NMR. Monitor the disappearance of the distinct methoxy (-OCH₃) singlet (typically around 3.2 - 3.4 ppm) and the appearance of ester/acid downstream peaks.
Kinetic Validation: Plot the natural log of the remaining orthoester concentration (
ln[Orthoester]
) against time. A linear plot confirms first-order degradation kinetics driven by thermal stress, validating your specific temperature ceiling.
Self-validating workflow for assessing thermal stability of trimethoxyacetic acid derivatives.
References
[4] ChemScene. Safety Data Sheet - TRIMETHOXY-ACETIC ACID METHYL ESTER. Available at:
[5] Benchchem. Methyl 2,2,2-Trimethoxyacetate|C6H12O5. Available at:
[1] NIH PMC. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Available at:
[2] ResearchGate. Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3. Available at:
Comparative Mass Spectrometry Guide: Fragmentation Platforms for 2-(2,4,5-Trimethoxyphenyl)acetic acid
Executive Summary & Analytical Context 2-(2,4,5-Trimethoxyphenyl)acetic acid (2,4,5-TMPAA) is a highly significant aromatic organic acid. It serves as a critical synthetic precursor for complex pentacyclic ring systems l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
2-(2,4,5-Trimethoxyphenyl)acetic acid (2,4,5-TMPAA) is a highly significant aromatic organic acid. It serves as a critical synthetic precursor for complex pentacyclic ring systems like furocoumarins[1] and acts as a positional isomer to 3,4,5-TMPAA, the primary inactive metabolite of the psychedelic phenethylamine mescaline [2].
In pharmacological and forensic screening, distinguishing 2,4,5-TMPAA from its 3,4,5-isomer is a formidable analytical challenge due to their identical exact mass (226.0841 Da). This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) LC-MS/MS against traditional Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural elucidation and robust quantification of 2,4,5-TMPAA.
Platform Performance Comparison
To select the optimal analytical system, researchers must weigh ionization mechanisms against sample preparation requirements. Table 1 summarizes the core capabilities of both platforms.
Table 1: Platform Performance Comparison
Parameter
HRAM LC-MS/MS (Platform A)
GC-EI-MS (Platform B)
Ionization Mode
Soft Ionization (ESI+)
Hard Ionization (70 eV EI)
Precursor Ion
[M+H]⁺ m/z 227.0914
M⁺• m/z 226.0841
Mass Accuracy
< 2 ppm (Orbitrap/TOF)
Nominal mass (~0.1 Da)
Sample Prep
Direct injection (Dilute & Shoot)
Derivatization strictly required
Isomer Resolution
High (via CID ortho-effects)
Moderate (relies on chromatography)
Mechanistic Fragmentation Pathways (The "Why")
A self-validating analytical method requires a deep understanding of the causality behind ion formation. The fragmentation of 2,4,5-TMPAA varies drastically depending on the energy regime of the instrument.
Hard Ionization: GC-EI-MS (70 eV)
Under 70 eV electron impact, the molecule is stripped of an electron to form a highly energetic radical cation (M⁺•) at m/z 226 [3]. The excess internal energy drives immediate, predictable bond cleavages:
m/z 181 (Base Peak): Formed via alpha-cleavage. The loss of the carboxyl radical (•COOH, 45 Da) yields a highly stable trimethoxybenzyl cation.
m/z 211: Results from the loss of a methyl radical (•CH₃, 15 Da) from one of the three methoxy groups. This is a hallmark fragmentation pathway for heavily methoxylated benzenes[3].
Soft Ionization: HRAM LC-MS/MS (ESI+)
Electrospray Ionization (ESI) gently protonates the molecule to yield [M+H]⁺ at m/z 227.0914. Upon entering the collision cell, Collision-Induced Dissociation (CID) reveals the structural topology of the molecule:
m/z 195.06 (Diagnostic Isomer Peak): The defining feature of 2,4,5-TMPAA is its ortho-methoxy group. During CID, the spatial proximity of the ortho-methoxy oxygen to the acetic acid side chain induces a specific rearrangement, leading to the neutral loss of methanol (CH₃OH, 32 Da). Because the 3,4,5-isomer lacks an ortho-methoxy group, this pathway is heavily suppressed, making m/z 195.06 the definitive diagnostic ion for isomer differentiation[2].
Table 2: Diagnostic Fragmentation Data for 2,4,5-TMPAA
To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate built-in validation checks.
Protocol A: HRAM LC-MS/MS Workflow
Sample Preparation: Dilute the 2,4,5-TMPAA standard in 95:5 Water:Acetonitrile (0.1% Formic Acid).
Internal Standard Addition: Spike samples with 10 µL of TMPAA-D9 [4].
Causality: The deuterated standard co-elutes with the analyte, perfectly correcting for matrix-induced ionization suppression in the ESI source.
Chromatography: Inject 2 µL onto an Acquity Premier HSS T3 C18 column (2.1 x 100 mm, 1.8 µm)[2].
Causality: High-strength silica (HSS) T3 stationary phases are specifically designed to retain polar organic acids, preventing the analyte from eluting prematurely in the void volume.
MS Parameters: Operate in ESI+ mode. Set spray voltage to 3.5 kV and capillary temperature to 320°C. Apply a normalized collision energy (NCE) of 25% to optimize the yield of the m/z 195.06 diagnostic ion.
Validation Check: Run a double-blank (solvent only) prior to the sample sequence to verify zero carryover.
Protocol B: GC-EI-MS Workflow
Derivatization (Critical Step): Evaporate the sample to dryness under gentle N₂. Add 50 µL of BSTFA containing 1% TMCS, and incubate at 70°C for 30 minutes.
Causality: 2,4,5-TMPAA contains a highly polar carboxylic acid moiety. Silylation converts it into a volatile trimethylsilyl (TMS) ester, preventing thermal degradation in the GC inlet and irreversible adsorption to the column phase.
Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature ramp from 100°C to 280°C at 15°C/min.
MS Parameters: Set the electron energy to 70 eV and the ion source temperature to 230°C.
Validation Check: Perform a daily tune using Perfluorotributylamine (PFTBA). Ensure the mass ratios of m/z 69, 219, and 502 meet manufacturer specifications to guarantee consistent fragmentation energy.
Workflow Visualization
Fig 1: Comparative mass spectrometry workflows for 2,4,5-TMPAA fragmentation analysis.
References
PubChem. "3,4,5-Trimethoxyphenylacetic acid | C11H14O5 | CID 70372". National Center for Biotechnology Information. URL: [Link]
Leybold, F., et al. "Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma". ResearchGate. URL: [Link]
Kawase, Y., et al. "The Synthesis of 4-Hydroxyfuro[2′,3′:7,8]coumarins 5H-benzofuro[3,2-c]furo[2,3-h][1]benzopyran-5-one". Bulletin of the Chemical Society of Japan (Oxford Academic). URL: [Link]
A Comparative Guide to the UV-Vis Absorption of 2-(2,4,5-Trimethoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals Understanding the Chromophore: The 2,4,5-Trimethoxyphenyl System The UV-Vis absorption of 2-(2,4,5-Trimethoxyphenyl)acetic acid is primarily determined by t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Understanding the Chromophore: The 2,4,5-Trimethoxyphenyl System
The UV-Vis absorption of 2-(2,4,5-Trimethoxyphenyl)acetic acid is primarily determined by the electronic transitions within the substituted benzene ring. The benzene molecule itself exhibits three characteristic absorption bands originating from π→π* transitions, a strong E1 band around 184 nm, a moderate intensity E2 band near 204 nm, and a weak, fine-structured B band around 256 nm.[1][2] Substitution on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.
In the case of 2-(2,4,5-Trimethoxyphenyl)acetic acid, the core chromophore is the 1,2,4,5-tetrasubstituted benzene ring. The key substituents influencing its UV-Vis spectrum are the three methoxy (-OCH₃) groups and the acetic acid (-CH₂COOH) group.
The Role of Methoxy Groups:
Methoxy groups are strong auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, modify the absorption characteristics.[1] They possess non-bonding electrons on the oxygen atom that can participate in resonance with the benzene π-system. This n-π conjugation extends the conjugated system, which lowers the energy required for electronic transitions.[1] Consequently, the presence of methoxy groups typically leads to:
Bathochromic Shift (Red Shift): A shift of the absorption maxima to longer wavelengths.
Hyperchromic Effect: An increase in the molar absorptivity.
The three methoxy groups in the 2, 4, and 5 positions create a highly electron-rich aromatic ring, which is expected to cause a significant bathochromic shift of the primary (E2) and secondary (B) absorption bands compared to unsubstituted benzene.
The Influence of the Acetic Acid Group:
The acetic acid moiety is attached to the benzene ring via a methylene (-CH₂) spacer. This spacer largely isolates the carboxylic acid's carbonyl chromophore from the aromatic π-system. Therefore, the -CH₂COOH group is expected to have a minimal direct electronic effect on the primary absorption bands of the trimethoxyphenyl chromophore. It primarily acts as a substituent that can influence the overall solvent interactions and may have a minor inductive effect.
Comparative Analysis with Isomeric Compounds
To build a predictive framework for the UV-Vis absorption of 2-(2,4,5-Trimethoxyphenyl)acetic acid, it is instructive to compare it with its isomers and other related compounds.
Compound
Substitution Pattern
Expected UV-Vis Characteristics
2-(2,4,5-Trimethoxyphenyl)acetic acid
2,4,5-Trimethoxy
Expected to show a significant bathochromic shift due to the three electron-donating methoxy groups. The absorption pattern will be influenced by the specific arrangement of these groups.
3,4,5-Trimethoxyphenylacetic acid
3,4,5-Trimethoxy
This isomer has been characterized and serves as a useful comparison. Its symmetrical substitution pattern may result in a different spectral profile compared to the 2,4,5-isomer.[3][4][5]
1,2,4-Trimethoxybenzene
1,2,4-Trimethoxy
Lacking the acetic acid side chain, this compound provides a baseline for the absorption of the 1,2,4-trimethoxy chromophore. The NIST Chemistry WebBook provides UV/Visible spectrum data for this compound.[6]
2,4,5-Trimethoxybenzaldehyde
2,4,5-Trimethoxy with -CHO
The aldehyde group is a chromophore itself and is in direct conjugation with the ring, leading to a more significant red shift compared to the acetic acid derivative. This highlights the insulating effect of the methylene group in the target molecule.[7]
Based on the analysis of related structures, it is anticipated that 2-(2,4,5-Trimethoxyphenyl)acetic acid will exhibit a primary absorption band (λmax) in the region of 280-300 nm in a non-polar solvent. This is a reasonable estimation considering the strong electron-donating nature of the three methoxy groups.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption maxima of 2-(2,4,5-Trimethoxyphenyl)acetic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-(2,4,5-Trimethoxyphenyl)acetic acid.
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
Volumetric flasks (Class A)
Pipettes (calibrated)
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology:
Solvent Selection: Choose a solvent that is transparent in the expected region of absorption (typically above 220 nm). Ethanol or methanol are common choices for polar aromatic compounds. The choice of solvent can influence the fine structure and position of the absorption bands.[8][9][10]
Preparation of a Stock Solution:
Accurately weigh a precise amount of 2-(2,4,5-Trimethoxyphenyl)acetic acid (e.g., 10 mg).
Dissolve the weighed sample in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
Preparation of Dilute Solutions:
Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.).[7]
Spectrophotometer Setup and Blanking:
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
Set the desired wavelength range (e.g., 200-400 nm).
Fill a quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in the reference beam holder and another cuvette with the blank in the sample holder and run a baseline correction.
Sample Measurement:
Rinse a quartz cuvette with a small amount of the most dilute sample solution and then fill it.
Place the sample cuvette in the sample beam holder.
Record the absorption spectrum.
Repeat the measurement for each of the prepared dilutions, starting from the most dilute.
Data Analysis:
From the spectrum of a solution with an absorbance in the optimal range, identify the wavelength of maximum absorbance (λmax).
To determine the molar absorptivity (ε), use the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.
The following diagram illustrates the experimental workflow:
Distinguishing 2-(2,4,5-Trimethoxyphenyl)acetic acid from Asarone Derivatives: A Comparative Guide
Executive Summary The 2,4,5-trimethoxyphenyl pharmacophore is a privileged structure in neuropharmacology, most notably found in the natural products α-asarone and β-asarone derived from the herb Acorus calamus. While th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,4,5-trimethoxyphenyl pharmacophore is a privileged structure in neuropharmacology, most notably found in the natural products α-asarone and β-asarone derived from the herb Acorus calamus. While these derivatives exhibit promising neuroprotective and anxiolytic properties, their clinical translation is severely hindered by dose-limiting hepatotoxicity and genotoxicity[1].
As drug development pivots toward safer structural analogs, 2-(2,4,5-Trimethoxyphenyl)acetic acid (TMPA) has emerged as a critical comparator and synthetic alternative. By replacing the reactive propenyl side chain of asarone with a stable acetic acid moiety, TMPA eliminates the primary structural alert responsible for toxicity while preserving the core pharmacophore. This guide provides a rigorous analytical and toxicological framework for distinguishing TMPA from asarone derivatives, equipping researchers with self-validating protocols for structural and biological differentiation.
Structural Causality: The Epoxide Threat vs. Carboxylic Stability
The divergent safety profiles of these compounds are rooted entirely in their side-chain chemistry.
Asarone Derivatives (α- and β-asarone): Both isomers contain a propenyl group (-CH=CH-CH₃). In hepatocytes, this alkene undergoes rapid cytochrome P450 (CYP)-mediated oxidation. For β-asarone (the cis-isomer), this results in the formation of a highly reactive epoxide intermediate that readily intercalates and forms adducts with DNA, driving its documented genotoxicity and hepatocarcinogenicity[2]. α-Asarone (the trans-isomer) is metabolized differently, leading to the accumulation of 2,4,5-trimethoxycinnamic acid; while this causes severe cytotoxicity, it lacks the genotoxic epoxide intermediate[2].
2-(2,4,5-Trimethoxyphenyl)acetic acid (TMPA): TMPA features an acetic acid side chain (-CH₂COOH). Lacking the alkene bond, it is completely immune to epoxidation. Instead, it is a known terminal metabolite of related phenethylamines (such as the designer drug TMA-2)[3], undergoing safe Phase II metabolism (primarily glucuronidation) followed by rapid renal excretion[3].
Metabolic pathways: β-asarone (epoxide genotoxicity) vs. TMPA (safe Phase II clearance).
Distinguishing TMPA from asarone isomers requires leveraging their differences in polarity, molecular weight, and electronic conjugation. The extended conjugation of the propenyl group with the aromatic ring in asarone significantly shifts its UV absorbance, a feature absent in TMPA.
To definitively compare these compounds in a drug development pipeline, researchers must employ self-validating systems that confirm both analytical identity and biological causality.
Protocol 1: LC-MS/MS Separation in Biological Matrices
Causality: LC-MS/MS is ideal for this separation because the ionizable carboxylic acid of TMPA will elute much earlier on a reverse-phase C18 column compared to the neutral, lipophilic asarones[4].
Sample Preparation: Spike blank human plasma with 10 μg/mL of TMPA, α-asarone, and β-asarone. Extract using Liquid-Liquid Extraction (LLE) with ethyl acetate (acidified with 0.1% formic acid to suppress TMPA ionization and ensure partitioning into the organic layer).
Mobile Phase: Gradient elution using Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
Detection (ESI+): Monitor transitions:
Asarones: m/z 209.1 → 177.1 (loss of methoxy).
TMPA: m/z 227.1 → 181.1 (loss of HCOOH).
Validation: TMPA will elute first (typically <2 mins), followed by β-asarone, and finally α-asarone.
Protocol 2: In Vitro Genotoxicity (Micronucleus Assay with HepG2 Cells)
Causality: HepG2 cells possess baseline metabolic activity, but to accurately model the CYP-mediated epoxidation of β-asarone, an exogenous S9 liver fraction must be added. This protocol proves that TMPA remains non-genotoxic even under forced metabolic activation[2][5].
Cell Seeding: Seed HepG2 cells in 6-well plates at 2 × 10⁵ cells/well. Incubate for 24 hours at 37°C.
Metabolic Activation: Prepare treatment media containing 5% rat liver S9 fraction and an NADPH-generating system.
Treatment: Expose cells to varying concentrations (10, 50, 100 μg/mL) of TMPA, α-asarone, and β-asarone for 4 hours.
Cytokinesis Block: Wash cells, then add fresh media containing 3 μg/mL Cytochalasin B to block cytokinesis. Incubate for 24 hours.
Harvest & Staining: Harvest cells, fix with methanol/acetic acid (3:1), and stain with Giemsa.
Scoring: Count the number of micronuclei per 1,000 binucleated cells.
Expected Outcome: β-asarone will show a dose-dependent increase in micronuclei at concentrations >50 μg/mL only in the presence of S9[2]. TMPA and α-asarone will remain at baseline levels, confirming the absence of epoxide formation[2].
Integrated workflow for the analytical and toxicological differentiation of TMPA and Asarone.
Strategic Implications for Drug Design
For medicinal chemists, the distinction between these molecules is a textbook example of bioisosteric replacement and toxicophore elimination. The 2,4,5-trimethoxyphenyl ring is highly valuable for crossing the blood-brain barrier and modulating central nervous system targets. However, utilizing natural asarone extracts in therapeutics is a dead-end due to strict regulatory limits on β-asarone exposure (capped at ~2 μg/kg body weight/day by the European Medicines Agency)[1].
By utilizing 2-(2,4,5-Trimethoxyphenyl)acetic acid as a scaffold, researchers can synthesize novel amides, esters, or extended phenethylamines that retain the neurotropic benefits of the trimethoxy core while completely bypassing the genotoxic liabilities of the propenyl group.
Comprehensive Safety and Disposal Guide for 2-(2,4,5-Trimethoxyphenyl)acetic acid As a Senior Application Scientist, I recognize that handling specialized organic compounds like 2-(2,4,5-Trimethoxyphenyl)acetic acid requ...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Guide for 2-(2,4,5-Trimethoxyphenyl)acetic acid
As a Senior Application Scientist, I recognize that handling specialized organic compounds like 2-(2,4,5-Trimethoxyphenyl)acetic acid requires more than just following a generic safety data sheet. This compound, featuring an electron-rich trimethoxybenzene ring coupled with an acidic moiety, presents specific handling and disposal challenges. This guide provides a self-validating, step-by-step operational protocol designed to ensure regulatory compliance, protect laboratory personnel, and maintain scientific integrity.
Physicochemical & Hazard Profile
To design an effective safety protocol, we must first understand the quantitative and qualitative properties of the material[1].
Property / Hazard
Value / Description
Causality & Operational Impact
Chemical Name
2-(2,4,5-Trimethoxyphenyl)acetic acid
The aromatic ring is highly electron-rich, making it susceptible to electrophilic attack and oxidation.
CAS Number
4463-16-5
Unique identifier for inventory and EPA/RCRA waste tracking.
Molecular Formula
C11H14O5
Non-halogenated organic compound; dictates the downstream disposal route[2].
Molecular Weight
226.23 g/mol
Solid at room temperature; poses a particulate/dust inhalation risk.
H302
Harmful if swallowed
Necessitates strict hygiene controls and prohibition of food/drink in the lab[1].
H315 / H319
Causes skin/serious eye irritation
The acidic proton irritates mucous membranes. Requires specific dermal and ocular PPE[1].
H335
May cause respiratory irritation
Aerosolized dust must be controlled via engineering controls (e.g., fume hood)[1].
Operational Safety Protocol: Handling and Causality
Expertise & Experience: The primary risk during the routine handling of 2-(2,4,5-Trimethoxyphenyl)acetic acid is the generation of airborne particulates. Because the compound is a known respiratory irritant (H335), operations must be confined to a controlled environment.
Engineering Controls : Perform all weighings and transfers inside a certified Class II biological safety cabinet or a chemical fume hood.
Validation: Verify inward airflow (face velocity of 80-100 fpm) using a flow monitor before opening the container.
Personal Protective Equipment (PPE) : Wear nitrile gloves (minimum 4 mil thickness), safety goggles, and a standard lab coat.
Causality: Nitrile provides an effective chemical barrier against weak organic acids and prevents dermal irritation (H315)[1].
Handling Technique : Use anti-static spatulas for weighing.
Causality: The powder can accumulate static charge, leading to sudden aerosolization or adherence to weighing boats, which increases exposure risk and decreases experimental precision.
Spill Response & Containment Workflow
In the event of a spill, immediate containment is required to prevent cross-contamination and exposure.
Isolate the Area : Evacuate non-essential personnel.
Validation: Ensure the laboratory doors are closed to maintain negative pressure.
Solid Spills (Powder) : Do NOT dry sweep.
Causality: Dry sweeping aerosolizes the irritant powder. Instead, lightly moisten the spill with a compatible non-reactive solvent (e.g., water or dilute ethanol) to bind the dust, then sweep it up using a dedicated brush and pan.
Liquid Spills (If dissolved in solvent) : Apply an inert absorbent material (e.g., vermiculite or sand).
Causality: Inert absorbents prevent exothermic reactions that could occur if reactive chemical spill kits were used.
Decontamination : Wash the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a water rinse.
Validation: Test the final rinse water with pH paper to confirm a neutral pH (pH 6.5-7.5) before resuming normal operations.
Proper Disposal Procedures: The Core Directive
The disposal of 2-(2,4,5-Trimethoxyphenyl)acetic acid must comply with the Resource Conservation and Recovery Act (RCRA) and EPA guidelines[3]. Because it is a non-halogenated organic acid, it must be segregated properly to prevent toxic reactions and minimize disposal costs[2].
Step 1: Waste Segregation (Critical Step)
Place the waste in a designated Non-Halogenated Organic Waste container.
Causality: Mixing non-halogenated waste with halogenated waste drastically increases disposal costs and alters the required incineration temperature to prevent the formation of toxic dioxins[2].
Step 2: Container Specifications
Use a high-density polyethylene (HDPE) or glass container. Do not use unlined steel containers.
Causality: Steel can corrode over time when exposed to organic acids, leading to leaks and secondary spills[4].
Step 3: Labeling and Storage (Satellite Accumulation Area)
Label the container explicitly with "Hazardous Waste", the full chemical name ("2-(2,4,5-Trimethoxyphenyl)acetic acid"), and the primary hazards ("Toxic, Irritant")[5].
Validation: Ensure the container is kept closed at all times unless actively adding waste. Verify weekly that the accumulation volume does not exceed regulatory limits (typically 55 gallons for standard waste)[3].
Step 4: Final Disposal Route
Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration or fuels blending[2],[6].
Workflow Visualization
Spill response and RCRA-compliant disposal workflow for 2-(2,4,5-Trimethoxyphenyl)acetic acid.
References
U.S. Environmental Protection Agency (EPA). "MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses". EPA.gov. Available at:[Link]
Harvard Environmental Health and Safety. "Chemical and Hazardous Waste". Harvard EHS. Available at:[Link]
Advanced Laboratory Safety & Operational Guide: 2-(2,4,5-Trimethoxyphenyl)acetic Acid
As drug development workflows increasingly utilize highly functionalized phenylacetic acid derivatives for active pharmaceutical ingredient (API) synthesis[1], mastering the handling protocols for these intermediates is...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development workflows increasingly utilize highly functionalized phenylacetic acid derivatives for active pharmaceutical ingredient (API) synthesis[1], mastering the handling protocols for these intermediates is critical. This guide provides an authoritative, self-validating operational framework for handling 2-(2,4,5-Trimethoxyphenyl)acetic acid (CAS: 4463-16-5), ensuring both scientific integrity and personnel safety.
Chemical Profile & Quantitative Data
Before initiating any protocol, personnel must understand the physicochemical parameters that dictate the compound's behavior in the laboratory environment.
High oxygen content; stable under standard conditions.
Molecular Weight
226.23 g/mol
Solid at room temperature; poses particulate/dust hazards[2].
GHS Hazard Codes
H302, H315, H319, H335
Harmful if swallowed; causes skin/eye/respiratory irritation[3].
Mechanistic Hazard Assessment
Safety protocols are only effective when researchers understand the causality behind the hazard. The GHS hazard statements for 2-(2,4,5-Trimethoxyphenyl)acetic acid[2] are driven by its specific molecular architecture:
Respiratory Irritation (H335): As a crystalline solid, routine handling (weighing, transferring) generates micro-particulate dust. If inhaled, these particulates deposit onto the moist mucous membranes of the respiratory tract. The carboxylic acid moiety acts as a proton donor, causing a localized drop in pH that triggers acute tissue irritation and coughing.
Dermal and Ocular Toxicity (H315 / H319): Beyond the acidic irritation caused by the carboxyl group, the presence of three methoxy groups (-OCH₃) significantly increases the molecule's lipophilicity compared to unsubstituted phenylacetic acid. This structural feature facilitates deeper and more rapid penetration into the lipid-rich stratum corneum (skin) or corneal epithelium (eyes), particularly if the powder is inadvertently dissolved in organic solvents (e.g., DMSO, dichloromethane) commonly used in synthesis workflows[1].
Personal Protective Equipment (PPE) Matrix
To mitigate the mechanistically defined risks above, the following PPE must be strictly utilized.
PPE Category
Specification
Mechanistic Justification
Eye Protection
ANSI Z87.1 / EN 166 Safety Goggles
Prevents localized pH drop and lipid-layer penetration in the cornea from airborne dust.
Hand Protection
Nitrile Gloves (Min. 0.11 mm thickness)
Nitrile provides an effective barrier against solid particulates. Note: Double-glove if handling the compound in organic solvents to prevent lipophilic transport through degraded glove matrices.
Body Protection
Flame-retardant lab coat, closed-toe shoes
Acts as a primary barrier to prevent particulate transfer to street clothing.
Respiratory
N95/FFP2 Mask (If outside hood)
Filters micro-particulates to prevent H335 respiratory tract irritation.
Standard Operating Procedure: Handling & Transfer
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.
Step 1: Environmental Validation
Action: Conduct operations strictly within a certified chemical fume hood.
Self-Validation: Before opening the reagent bottle, perform a "tissue-flutter test" by holding a small strip of tissue paper at the sash opening. The tissue must actively pull inward, validating negative pressure and a face velocity of 0.4–0.6 m/s.
Step 2: Anti-Static Weighing
Action: Place an anti-static weighing boat on the analytical balance. Use a grounded micro-spatula to transfer the 2-(2,4,5-Trimethoxyphenyl)acetic acid.
Causality: Static charge buildup on standard plastics can cause the lipophilic powder to aerosolize or forcefully repel out of the boat, increasing inhalation and dermal exposure risks.
Step 3: Solvent Addition (If Applicable)
Action: If preparing a solution, add the solvent slowly down the interior sidewall of the reaction vessel rather than directly onto the powder bed.
Causality: Direct solvent impact kicks up dry powder into the breathing zone. Warning: Once solvated, the compound's ability to penetrate nitrile gloves increases significantly.
Step 4: Immediate Decontamination
Action: Wipe down the balance, spatula, and fume hood surface with a damp paper towel (50/50 water/ethanol mix).
Self-Validation: Visually inspect the wiped surface under bright light at a 45-degree angle to ensure no crystalline reflection remains.
Spill Management & Disposal Plan
In the event of a breach in containment, follow this targeted spill protocol:
Dust Suppression (Critical): Do not use a dry brush or broom. Dry sweeping aerosolizes the irritant powder (exacerbating H335 risks). Immediately mist the spill lightly with water or a dilute ethanol solution to bind the particulates into a slurry.
Collection: Use a disposable plastic scraper to push the slurry into a chemically compatible, sealable hazardous waste container.
Neutralization & Cleaning: Wash the affected surface with a mild alkaline detergent and water to neutralize residual acidic traces.
Disposal: Label the container clearly as "Hazardous Solid Waste - Irritant (Contains 2-(2,4,5-Trimethoxyphenyl)acetic acid, CAS 4463-16-5)". Dispose of via a licensed chemical waste contractor in strict accordance with local/federal environmental regulations (e.g., EPA RCRA guidelines).
Operational Workflow Diagram
Operational workflow for handling 2-(2,4,5-Trimethoxyphenyl)acetic acid safely.
References
BLD Pharm. (n.d.). 451-13-8 | 2-(2,5-Dihydroxyphenyl)acetic acid | BLD Pharm (Contains cross-reference safety data for 4463-16-5). Retrieved from 3
BLD Pharm. (n.d.). 4463-16-5 | 2-(2,4,5-Trimethoxyphenyl)acetic acid | BLD Pharm (Hazard Statements and Product Information). Retrieved from 2
BLD Pharm. (n.d.). 1531769-14-8 | 2-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid (Pharmaceutical Intermediates and API synthesis applications). Retrieved from 1